1-(5-Nitropyridin-2-yl)-1,4-diazepane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-2-3-10(12-8-9)13-6-1-4-11-5-7-13/h2-3,8,11H,1,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKXFXKZFWDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951362 | |
| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287114-27-6 | |
| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its physicochemical characteristics, synthesis, reactivity, and potential biological relevance. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of novel chemical entities for therapeutic applications.
Introduction
This compound is a small molecule featuring a diazepane ring substituted with a 5-nitropyridine moiety. The unique combination of the flexible seven-membered diazepane ring and the electron-deficient nitropyridine system imparts distinct chemical and physical properties to the molecule, making it a subject of interest for further investigation. The diazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a nitropyridine group can further modulate the compound's electronic and steric properties, potentially influencing its interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 287114-27-6 | [2] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [2] |
| Molecular Weight | 222.248 g/mol | [2] |
| Melting Point | 111 °C | N/A |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Purity | Typically ≥97% (commercial sources) | [3] |
| Storage Conditions | 2-8 °C, inert atmosphere | [3] |
Synthesis and Purification
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A plausible and commonly employed synthetic route is the reaction of 2-chloro-5-nitropyridine with 1,4-diazepane.
General Synthetic Protocol
Reaction:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reactant: To the stirred solution, add an equimolar or a slight excess of 1,4-diazepane. The addition should be done portion-wise to control any potential exotherm.
-
Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and allow it to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediates.
-
Base: The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic 2-chloro-5-nitropyridine.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro group.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Potential Derivatization
The chemical reactivity of this compound is primarily dictated by the functional groups present: the nitro group on the pyridine ring and the secondary amine in the diazepane ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or sodium dithionite. This transformation opens up avenues for further derivatization, such as amide or sulfonamide formation.
-
N-Alkylation/N-Acylation of the Diazepane Ring: The secondary amine in the diazepane ring is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation to introduce a variety of substituents. These modifications can be used to modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity.
-
Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient due to the presence of the nitrogen atom and the nitro group, making it generally unreactive towards electrophilic aromatic substitution.
Reactivity Pathways Diagram
Caption: Key reactivity pathways of this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs present suggest potential for biological activity.
-
Diazepine Core: The 1,4-diazepane scaffold is a common feature in compounds targeting the central nervous system (CNS).[1] Derivatives have been explored as anxiolytics, anticonvulsants, and antipsychotics.[4]
-
Nitropyridine Moiety: Nitropyridine-containing compounds have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5]
Given these precedents, this compound and its derivatives could be valuable candidates for screening in various biological assays, particularly in the areas of neuropharmacology and oncology. Further research is warranted to elucidate the specific pharmacological profile of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]
-
Toxicity: Specific toxicological data for this compound is not available. It should be treated as a potentially hazardous substance.
Always consult the material safety data sheet (MSDS) provided by the supplier for detailed safety information.
Conclusion
This compound is a chemical entity with interesting structural features that suggest potential for further exploration in medicinal chemistry. This guide has provided an overview of its known chemical properties, a plausible synthetic route, and an outline of its potential reactivity and biological applications. The lack of comprehensive experimental data, particularly spectroscopic and biological information, highlights the need for further research to fully characterize this compound and unlock its potential in drug discovery and development.
References
- 1. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. | Semantic Scholar [semanticscholar.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(5-Nitropyridin-2-yl)-1,4-diazepane
CAS Number: 287114-27-6
This guide provides a comprehensive technical overview of 1-(5-Nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential biological significance.
Core Chemical and Physical Properties
This compound is a substituted diazepane derivative characterized by the presence of a 5-nitropyridinyl moiety. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 287114-27-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [1][2] |
| Molecular Weight | 222.25 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-(5-Nitro-2-pyridyl)-1,4-diazepane, 1-(5-Nitropyridin-2-yl)homopiperazine | [1][2][3] |
| Appearance | Not specified in available literature | |
| Melting Point | 111 °C | [4] |
| Solubility | Not specified in available literature | |
| Storage Conditions | 2-8 °C | [1] |
Proposed Synthesis and Mechanistic Rationale
The proposed synthesis involves the reaction of 2-chloro-5-nitropyridine with 1,4-diazepane. The rationale behind this approach is grounded in the electronic properties of the starting materials. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position.[5] The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution reaction.[5]
The 1,4-diazepane, with its two secondary amine functionalities, acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electron-deficient carbon atom bearing the chlorine atom on the pyridine ring.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds through a two-step addition-elimination process.[6]
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophilic nitrogen of 1,4-diazepane attacks the C2 position of 2-chloro-5-nitropyridine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product, this compound.[6]
Caption: Proposed SNAr mechanism for the synthesis of this compound.
Proposed Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of this compound. This protocol is based on standard procedures for SNAr reactions and should be optimized for specific laboratory conditions.
-
Reagent Preparation:
-
Dissolve 2-chloro-5-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
In a separate flask, dissolve an equimolar amount of 1,4-diazepane in the same solvent. It is advisable to use a slight excess of the diazepane to ensure complete consumption of the starting pyridine.
-
The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is recommended to neutralize the hydrochloric acid formed during the reaction.
-
-
Reaction Execution:
-
Slowly add the 1,4-diazepane solution to the stirred solution of 2-chloro-5-nitropyridine at room temperature.
-
The reaction mixture may be heated to a moderate temperature (e.g., 60-80 °C) to increase the reaction rate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Potential Biological Activities and Applications in Drug Discovery
While no specific biological activities for this compound have been reported in the scientific literature, the 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry.[7] This means that this core structure is capable of binding to a variety of biological targets, and its derivatives have shown a wide range of pharmacological activities.
Based on the activities of structurally related compounds, this compound could be investigated for a variety of potential therapeutic applications:
-
Anticoagulant and Antithrombotic Agents: Several 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[8] The diazepane moiety in these inhibitors is designed to interact with specific binding pockets of the enzyme.
-
Anti-inflammatory Agents: 1,4-Diazepane-2,5-diones have been discovered as novel inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a protein involved in immune responses and inflammation.[9]
-
Cannabinoid Receptor Agonists: A class of 1,4-diazepane compounds has been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2), which is a target for treating inflammatory and neuropathic pain.[10]
-
Central Nervous System (CNS) Active Agents: The broader class of diazepines and benzodiazepines are well-known for their effects on the central nervous system, with applications as anxiolytics, anticonvulsants, sedatives, and antidepressants.[11]
The presence of the nitropyridine moiety in this compound could also influence its biological activity. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to other functional groups, potentially leading to different pharmacological profiles.
Caption: Potential therapeutic applications of this compound based on its structural motifs.
Conclusion
This compound is a chemical entity with a foundation in well-established heterocyclic chemistry. While specific experimental data on its synthesis and biological activity are not extensively documented, its structure suggests a straightforward synthesis via nucleophilic aromatic substitution. The presence of the 1,4-diazepane core, a privileged scaffold in medicinal chemistry, indicates a high potential for this molecule and its analogues to exhibit a range of biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in the development of novel therapeutics.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound | CAS 287114-27-6 [matrix-fine-chemicals.com]
- 3. 287114-27-6 CAS Manufactory [m.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and potential applications of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural features and synthetic accessibility of novel heterocyclic compounds.
Introduction: Unveiling a Privileged Scaffold
This compound (also known as 1-(5-Nitro-2-pyridyl)-1,4-diazepane) is a heterocyclic compound that merges two key pharmacophores: the 5-nitropyridine moiety and the 1,4-diazepane ring system.[1][2] The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is a common feature in a variety of biologically active molecules.[3] The 1,4-diazepane scaffold, a seven-membered saturated heterocycle, is considered a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The strategic combination of these two fragments in this compound suggests a high potential for this molecule to exhibit interesting pharmacological properties, making it a compelling subject for further investigation in drug discovery programs.
This guide will delve into the rational design of its synthesis, the elucidation of its structural characteristics, and a forward-looking perspective on its potential biological significance.
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism is particularly suitable for the functionalization of electron-deficient aromatic rings.
The Chemistry of Nucleophilic Aromatic Substitution (SNAr)
The key to this synthesis lies in the electronic properties of the starting material, 2-chloro-5-nitropyridine. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 5-position work in concert to significantly reduce the electron density of the pyridine ring. This electronic deficit makes the ring highly susceptible to attack by nucleophiles. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution reaction. The incoming nucleophile, in this case, the secondary amine of the 1,4-diazepane ring, attacks the carbon atom bearing the chlorine, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion re-aromatizes the ring, yielding the final product.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of this compound. The causality behind each experimental choice is explained to ensure the integrity of the process.
Materials:
-
2-chloro-5-nitropyridine
-
1,4-Diazepane (Homopiperazine)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in anhydrous DMF or ethanol. The choice of solvent is critical; DMF is a polar aprotic solvent that can accelerate SNAr reactions, while ethanol is a more environmentally benign option that may require longer reaction times or higher temperatures.
-
Addition of Reagents: To the stirred solution, add 1,4-diazepane (1.1 equivalents). A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, 2-chloro-5-nitropyridine. Subsequently, add a base such as triethylamine or potassium carbonate (2-3 equivalents). The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the chosen solvent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. If DMF was used, the solvent should be removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Structural Elucidation and Conformational Analysis
The definitive structure of this compound is established through a combination of spectroscopic techniques and an understanding of its conformational dynamics.
Spectroscopic Characterization
While experimental data for this specific molecule is not widely published, we can predict the key spectroscopic features based on its constituent parts and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the 5-nitropyridine ring, likely in the aromatic region (δ 7.0-9.0 ppm). A complex set of multiplets in the aliphatic region (δ 2.5-4.0 ppm) for the methylene protons of the 1,4-diazepane ring. A broad singlet for the N-H proton of the diazepine ring. |
| ¹³C NMR | Resonances for the five carbons of the nitropyridine ring in the aromatic region (δ 110-160 ppm). Signals for the five distinct carbons of the 1,4-diazepane ring in the aliphatic region (δ 40-60 ppm). |
| IR Spectroscopy | Characteristic strong absorption bands for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹). C-N stretching vibrations for the aromatic and aliphatic amines. N-H stretching for the secondary amine of the diazepine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₄N₄O₂, MW: 222.25).[2] Fragmentation patterns would likely involve cleavage of the diazepine ring and loss of the nitro group. |
Conformational Isomerism of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations, with the most common being the chair and boat forms. The chair conformation is generally more stable as it minimizes steric hindrance and torsional strain. In the case of this compound, the bulky 5-nitropyridinyl substituent is expected to preferentially occupy an equatorial position on the chair conformer to minimize unfavorable 1,3-diaxial interactions. The interconversion between different chair and boat conformations is typically rapid at room temperature, leading to averaged signals in the NMR spectrum.
Potential Biological Significance and Future Perspectives
While the specific biological activity of this compound has not been extensively reported, the presence of the nitropyridine and diazepine moieties suggests several potential avenues for pharmacological investigation.
Drawing Parallels: Nitropyridines and Diazepines in Drug Discovery
-
Nitropyridine Derivatives: Many nitropyridine-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group can act as a bioisostere for other functional groups and can also be reduced in vivo to form reactive species that may contribute to the therapeutic effect.
-
1,4-Diazepane Derivatives: The 1,4-diazepane scaffold is a cornerstone of many centrally active drugs, most notably the benzodiazepines. Derivatives of 1,4-diazepane have been explored as anxiolytics, anticonvulsants, and hypnotics. Their ability to adopt specific three-dimensional conformations allows them to interact with a variety of receptors and enzymes.
Hypothesized Mechanism of Action and Signaling Pathway
Given the structural features, this compound could potentially interact with various biological targets. For instance, it could be investigated as a modulator of neurotransmitter receptors, ion channels, or enzymes involved in cell signaling pathways. A hypothetical signaling pathway that could be modulated by a diazepine-containing compound is presented below.
Caption: Hypothetical signaling pathway modulated by a bioactive molecule.
Conclusion
This compound is a synthetically accessible molecule with a chemical structure that holds considerable promise for applications in drug discovery. The straightforward SNAr reaction for its synthesis, coupled with the intriguing conformational properties of the 1,4-diazepane ring, makes it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity against a panel of relevant targets. The insights provided in this guide serve as a foundational resource for scientists poised to explore the potential of this and related heterocyclic compounds.
References
An In-depth Technical Guide to 1-(5-Nitropyridin-2-yl)-1,4-diazepane: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. The guide details its physicochemical properties, including its molecular weight, and outlines a probable synthetic route based on established chemical principles. Furthermore, it delves into standard characterization techniques and discusses the compound's potential biological significance and applications in drug discovery, drawing parallels with structurally related molecules. This document serves as a foundational resource for researchers investigating novel scaffolds in therapeutic development.
Introduction
The confluence of the nitropyridine and 1,4-diazepane moieties in a single molecular entity presents a compelling scaffold for exploration in drug discovery. Nitropyridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties.[1] The 1,4-diazepane ring, a seven-membered heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications as anxiolytics, anticonvulsants, and selective receptor modulators.[2][3] The strategic combination of these two pharmacophores in this compound suggests a potential for novel biological activities, making it a target of interest for synthetic and medicinal chemists. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 222.25 g/mol | [4][5] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [4][5] |
| CAS Number | 287114-27-6 | [4][5] |
| IUPAC Name | This compound | [5] |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | 2-8 °C | [4] |
Synthesis and Mechanism
While a specific, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on well-established nucleophilic aromatic substitution (SNAr) reactions. The most probable pathway involves the reaction of 2-chloro-5-nitropyridine with 1,4-diazepane.
The nitro group at the 5-position of the pyridine ring acts as a strong electron-withdrawing group, activating the 2-position for nucleophilic attack. The diazepane, with its secondary amine, serves as the nucleophile.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative procedure based on general methods for similar reactions. Optimization of reaction conditions may be necessary.
-
Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like triethylamine or potassium carbonate (2.0 equivalents).
-
Addition of Electrophile: Slowly add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Characterization and Validation
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the nitropyridine ring and the aliphatic protons of the diazepane ring. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should correspond to its molecular formula (C₁₀H₁₄N₄O₂). The expected molecular ion peak [M+H]⁺ would be approximately 223.1195.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the functional groups present, such as the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ respectively) and N-H stretching of the secondary amine in the diazepane ring (if unreacted starting material is present or for comparison).
-
Diagram of the Characterization Workflow
Caption: Workflow for structural and purity confirmation.
Potential Applications in Drug Discovery
The unique structural features of this compound suggest several potential applications in drug discovery, primarily leveraging the known biological activities of its constituent moieties.
-
Anticancer Agents: The nitropyridine scaffold has been incorporated into compounds with demonstrated anticancer activity.[1] The diazepine ring system is also found in molecules with antiproliferative effects. The combination of these two could lead to novel compounds for oncological research.
-
Inhibitors of Kinases and Other Enzymes: The 1,4-diazepane structure can serve as a scaffold to present functional groups in a specific three-dimensional orientation, making it suitable for targeting the active sites of enzymes such as kinases.
-
Central Nervous System (CNS) Agents: Given the prevalence of the 1,4-diazepane core in CNS-active drugs, this compound could be a starting point for the development of novel agents targeting neurological disorders. The nitropyridine moiety would offer a vector for modifying properties such as lipophilicity and metabolic stability.
-
Antimicrobial Agents: Nitropyridines have been investigated for their antimicrobial properties. This compound could be explored for its potential as a novel antibacterial or antifungal agent.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for further chemical modification. The combination of the biologically active nitropyridine and the pharmaceutically privileged 1,4-diazepane scaffold makes it a compelling candidate for screening in various disease models and for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. This compound | CAS 287114-27-6 [matrix-fine-chemicals.com]
A Technical Guide to the Purity and Stability Assessment of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 1-(5-Nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in pharmaceutical research and development. The purity and stability of such molecules are paramount, as they directly influence biological activity, toxicological profiles, and the reproducibility of scientific data.[1][2] This document outlines detailed, field-proven methodologies for purity assessment using chromatographic and spectroscopic techniques, and establishes a robust protocol for evaluating the compound's intrinsic stability through forced degradation studies. The rationale behind experimental choices, step-by-step protocols, and data interpretation strategies are detailed to support researchers, scientists, and drug development professionals in ensuring the quality and integrity of this critical chemical entity.
Introduction and Physicochemical Profile
This compound is a substituted diazepane derivative containing a nitropyridine moiety. This structural combination makes it a potential scaffold in medicinal chemistry. The presence of the nitroaromatic ring and the flexible diazepane system suggests specific chemical properties that must be rigorously controlled and understood. Ensuring the identity, purity, and stability of the starting material is the foundational step in any research or development pipeline.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-(5-Nitro-2-pyridyl)-1,4-diazepane | [4] |
| CAS Number | 287114-27-6 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [4][5] |
| Molecular Weight | 222.25 g/mol | [5] |
| Typical Purity | ≥97% | [5] |
| Recommended Storage | 2-8 °C | [5] |
Purity Assessment and Analytical Characterization
The assessment of chemical purity is not merely a quantitative measure but a comprehensive evaluation to ensure the absence of contaminants—such as starting materials, by-products, or degradation products—that could confound experimental results.[6] A multi-pronged analytical approach is essential for unambiguous characterization.[]
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity determination due to its high resolution and sensitivity.[8] A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, ensuring that the reported purity is accurate even after stability challenges.[9]
Causality Behind Method Choices:
-
Reversed-Phase (RP) C18 Column: A C18 column is selected for its versatility and effectiveness in retaining and separating moderately polar to non-polar aromatic compounds like the target molecule.[8]
-
Gradient Elution: A gradient of a weak solvent (water with acid modifier) and a strong solvent (acetonitrile or methanol) is employed. This ensures that any impurities with a wide range of polarities, from highly polar starting materials to less polar by-products, are effectively eluted and resolved from the main peak.[10]
-
Acidic Modifier (Formic Acid): Adding 0.1% formic acid to the mobile phase serves two purposes: it protonates silanol groups on the silica support, reducing peak tailing, and it provides a consistent pH to ensure reproducible retention times for ionizable compounds.
-
Photodiode Array (PDA) Detector: A PDA detector is superior to a simple UV detector as it acquires spectra across a range of wavelengths. This allows for the assessment of peak purity (i.e., detecting co-eluting impurities with different UV spectra) and helps in selecting the optimal wavelength for quantification.[8]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-20 min (10% to 90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm (or λmax of the compound), scan range 200-400 nm |
| Injection Volume | 10 µL |
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Structural Confirmation: Spectroscopic Methods
While HPLC provides quantitative purity, it does not confirm the identity of the main peak. Spectroscopic methods are indispensable for structural elucidation.[11]
-
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, typically by observing the protonated molecular ion [M+H]⁺. For this compound (MW = 222.25), the expected ion would be at m/z 223.26. Tandem MS (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[11] The presence of a nitrogen-containing compound can often be inferred from the "Nitrogen Rule," which states that a neutral organic molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[12]
-
Expected Fragmentation: Key fragmentation pathways for this molecule would likely involve:
-
Rationale: ¹H and ¹³C NMR spectroscopy provide the definitive confirmation of the molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The purity of the sample can also be assessed by identifying any unexpected signals that do not correspond to the target structure or known solvents.
-
Expected ¹H NMR Signals:
-
Signals corresponding to the three distinct protons on the nitropyridine ring.
-
Multiple signals in the aliphatic region corresponding to the protons of the diazepane ring.
-
A signal for the N-H proton of the diazepane ring, which may be broad and exchangeable with D₂O.
-
Intrinsic Stability and Forced Degradation Studies
Forced degradation, or stress testing, is a crucial process in drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[10][14] Its primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[3][14] The nitroaromatic and amine functionalities in this compound suggest potential susceptibility to specific stress conditions.
Forced Degradation Workflow
The following diagram outlines a systematic approach to conducting forced degradation studies. The goal is to achieve a modest level of degradation (typically 10-20%) to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[9]
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Forced Degradation Protocols
For each condition, a control sample (dissolved in the same solvent but without the stress agent) should be stored under ambient conditions and analyzed alongside the stressed samples.
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the acid solution at an elevated temperature (e.g., 60°C) and the base solution at room temperature. Monitor at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples (base for the acid-stressed sample, acid for the base-stressed sample).
-
Analyze using the validated HPLC method.
-
Prepare a 1 mg/mL solution of the compound.
-
Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light. Monitor at time points.
-
Analyze using the validated HPLC method.
-
Place a known amount of the compound as a solid in a vial.
-
Expose to dry heat in a calibrated oven (e.g., 80°C).[10]
-
At specified time points, withdraw a sample, dissolve it in the HPLC diluent to the target concentration, and analyze.
-
Expose both solid and solution samples of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples using the validated HPLC method. Nitroaromatic compounds are often susceptible to photolytic degradation.[10][15]
Table 3: Summary of Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Typical Reagent/Condition | Potential Site of Degradation & Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential hydrolysis of the diazepane ring, though generally stable. The pyridine ring is typically stable to acid. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | The diazepane amide/amine bonds could be susceptible. The nitro group can activate the pyridine ring to nucleophilic attack. |
| Oxidation | 3% H₂O₂, Room Temp | The secondary amine in the diazepane ring is a primary target for oxidation to form an N-oxide.[15] |
| Thermal | 80°C, Solid State | May induce decomposition, potentially involving the nitro group or ring cleavage. |
| Photolytic | ICH Q1B Light Source | The nitroaromatic system is a chromophore that can absorb UV light, leading to radical-mediated degradation pathways.[10][15] |
Recommended Storage and Handling
Based on preliminary data from vendors and the chemical nature of the compound, the following storage conditions are recommended to preserve its integrity:
-
Temperature: Store refrigerated at 2-8 °C.[5] This minimizes the rate of any potential thermal degradation pathways.
-
Light: Store in amber vials or otherwise protected from light to prevent photolytic degradation, given the presence of the photosensitive nitroaromatic group.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, to prevent potential oxidative degradation of the amine functionality.
Conclusion
The quality of this compound is a prerequisite for its successful application in research and development. This guide establishes a robust, scientifically-grounded framework for its comprehensive analysis. The implementation of a validated, stability-indicating HPLC method is central to both purity assessment and stability studies. This, combined with spectroscopic confirmation (MS and NMR) and a systematic forced degradation program, provides the necessary data to ensure the compound's identity, purity, and stability profile. Adherence to these protocols will empower researchers to use this molecule with confidence, knowing that their results are built upon a foundation of analytical rigor.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 287114-27-6 [matrix-fine-chemicals.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. moravek.com [moravek.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-(5-Nitropyridin-2-yl)-1,4-diazepane: A Technical Guide
Introduction to 1-(5-Nitropyridin-2-yl)-1,4-diazepane
This compound is a heterocyclic compound featuring a 5-nitropyridine moiety linked to a 1,4-diazepane ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties. The 1,4-diazepane ring, a seven-membered non-aromatic heterocycle, exhibits conformational flexibility that also impacts its spectral features. Accurate spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound in various research and development applications.
Compound Properties:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 222.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 287114-27-6 | --INVALID-LINK--, --INVALID-LINK-- |
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the nitropyridine ring and the diazepane ring. The electron-withdrawing nitro group will cause the pyridine protons to appear in the downfield region. The protons of the diazepane ring will exhibit more complex splitting patterns due to their diastereotopic nature and conformational exchange.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | d | 1H | H-6' | The proton ortho to the nitro group and adjacent to the nitrogen atom is expected to be the most deshielded. |
| ~8.15 | dd | 1H | H-4' | This proton is meta to the nitro group and ortho to the diazepane substituent, showing coupling to both H-3' and H-6'. |
| ~6.50 | d | 1H | H-3' | The proton ortho to the diazepane substituent is expected to be the most upfield of the pyridine protons. |
| ~3.80 | t | 2H | H-2, H-7 (axial/equatorial average) | Protons on the carbons adjacent to the pyridine-substituted nitrogen are expected to be deshielded. |
| ~3.00 | t | 2H | H-3, H-6 (axial/equatorial average) | Protons on the carbons adjacent to the secondary amine. |
| ~2.85 | s (broad) | 1H | NH | The broad singlet is characteristic of an amine proton and its chemical shift can vary with concentration and solvent. |
| ~2.00 | quintet | 2H | H-5 (axial/equatorial average) | The central methylene protons of the diazepane ring. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyridine carbons will appear at lower field due to their aromaticity and the influence of the nitro group and nitrogen atom. The diazepane carbons will be in the aliphatic region.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C-2' | The carbon attached to two nitrogen atoms is expected to be significantly deshielded. |
| ~150.0 | C-6' | The carbon ortho to the nitro group and adjacent to the ring nitrogen will be downfield. |
| ~140.0 | C-5' | The carbon bearing the nitro group will be deshielded. |
| ~135.0 | C-4' | Aromatic carbon meta to the nitro group. |
| ~105.0 | C-3' | Aromatic carbon ortho to the diazepane substituent, expected to be the most upfield pyridine carbon. |
| ~55.0 | C-2, C-7 | Carbons of the diazepane ring adjacent to the pyridine-substituted nitrogen. |
| ~48.0 | C-3, C-6 | Carbons of the diazepane ring adjacent to the secondary amine. |
| ~28.0 | C-5 | The central carbon of the diazepane ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-180 ppm.
-
Use a 45-degree pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Caption: Workflow for ¹³C NMR analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion [M+H]⁺.
Predicted MS Data (ESI+):
| m/z | Ion | Rationale |
| 223.12 | [M+H]⁺ | Protonated molecular ion (C₁₀H₁₅N₄O₂⁺). This should be the base peak. |
| 177.11 | [M-NO₂]⁺ | Loss of the nitro group. |
| 121.07 | [C₅H₃N₂O₂]⁺ | Fragmentation of the diazepane ring, leaving the nitropyridine moiety. |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters:
-
Set the ion source to positive ion mode.
-
Optimize the capillary voltage and cone voltage to maximize the signal of the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Caption: Workflow for ESI-MS analysis.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The nitro group, the aromatic C-H and C=C bonds of the pyridine ring, and the aliphatic C-H and N-H bonds of the diazepane ring are all expected to give rise to distinct peaks.
Predicted IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (secondary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600 | Strong | Aromatic C=C and C=N stretch |
| ~1520 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Medium | C-N stretch (aromatic amine) |
| ~1100 | Medium | C-N stretch (aliphatic amine) |
| ~850 | Strong | C-H out-of-plane bend (para-disubstituted-like pyridine) |
Experimental Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for FTIR analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. The predicted data, based on the known effects of the constituent functional groups and comparison with analogous structures, offers a solid foundation for the spectroscopic characterization of this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectral data. Researchers working with this molecule can use this guide as a reference for confirming its synthesis and assessing its purity.
The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of a Flexible Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that can be readily modified to interact with a diverse range of biological targets. The seven-membered, nitrogen-containing heterocyclic system of 1,4-diazepane is a prime example of such a scaffold. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling it to bind to topographically distinct pockets in enzymes and receptors. This adaptability has made 1,4-diazepane derivatives a fertile ground for the discovery of novel therapeutics targeting a wide array of human diseases, from central nervous system (CNS) disorders and cancer to thrombotic events.[1][2][3][4]
This technical guide provides an in-depth review of the 1,4-diazepane core in medicinal chemistry. We will explore the key synthetic strategies that enable the construction and diversification of this scaffold, delve into its most significant therapeutic applications with a focus on structure-activity relationships (SAR), and provide a detailed experimental protocol for the synthesis of a clinically relevant derivative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1,4-diazepane scaffold in their own discovery programs.
I. Synthetic Strategies: Building the 1,4-Diazepane Core
The construction of the 1,4-diazepane ring is a critical first step in the development of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control. Generally, these syntheses involve the formation of two key amide or amine bonds to form the seven-membered ring.
One of the most common and versatile approaches is the cyclization of a linear precursor containing two nitrogen nucleophiles and two electrophilic centers. This can be achieved through methods like reductive amination, where a dicarbonyl compound reacts with a diamine, or through sequential N-alkylation and cyclization reactions.[5] For instance, the synthesis of chiral diazepanes can be achieved through asymmetric reductive amination, a powerful method that utilizes chiral catalysts to set the stereochemistry of the final product.[2][5]
Another powerful strategy involves intramolecular reactions. For example, a facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives, a closely related class of compounds, has been developed using a copper-catalyzed intramolecular cross-coupling reaction.[6] This approach allows for the construction of complex, fused-ring systems. The diagram below illustrates a generalized synthetic workflow for accessing substituted 1,4-diazepanes.
Caption: Generalized workflow for the synthesis of 1,4-diazepane derivatives.
II. Therapeutic Applications of 1,4-Diazepane Derivatives
The versatility of the 1,4-diazepane scaffold is best illustrated by the wide range of biological activities exhibited by its derivatives. This section will highlight key therapeutic areas where these compounds have made a significant impact.
A. Central Nervous System (CNS) Disorders
The conformational flexibility of the 1,4-diazepane ring makes it particularly well-suited for interacting with complex receptor sites in the central nervous system.
The orexin system is a key regulator of wakefulness, and its antagonism is a novel and effective mechanism for the treatment of insomnia.[7] Suvorexant (Belsomra®), a dual orexin receptor antagonist developed by Merck, features a 1,4-diazepane core and is clinically approved for treating insomnia.[1][7] The diazepane scaffold in suvorexant acts as a central constraint, positioning the key pharmacophoric elements for optimal interaction with the orexin 1 and 2 receptors (OX1R and OX2R).[7][8][9] Structure-activity relationship studies have shown that the N,N-disubstituted 1,4-diazepane core is crucial for potent antagonist activity.[9]
The mechanism of action involves the competitive blockade of orexin A and orexin B neuropeptides from binding to their receptors, thereby suppressing the wake drive.
Caption: Mechanism of action of suvorexant as an orexin receptor antagonist.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Reference |
| Suvorexant | 0.55 | 0.35 | [1] |
| Almorexant | 1.3 | 0.5 | [10] |
| EMPA | - | 13 | [10] |
Table 1: In vitro binding affinities of selected orexin receptor antagonists.
Sigma receptors (σR), particularly the σ1 subtype, are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of neurodegenerative disorders.[11] Ligands that modulate these receptors have potential as antipsychotics, antiamnesics, and neuroprotective agents.[11][12][13] A series of 1,4-diazepane-containing derivatives have been developed as potent σR ligands.[11][12] For example, benzofuran and quinoline-substituted diazepanes have shown high affinity for σ1 receptors, with some compounds exhibiting low cytotoxicity and potent antioxidant activity, making them promising candidates for further investigation.[11][13]
Structure-activity relationship studies revealed that a bulky diazepane spacer can retain or even improve σR affinity compared to a piperidine ring.[3] The benzofuran derivative 2c emerged as a particularly potent and selective σ1R ligand with a Ki of 8.0 nM.[3]
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
| 2c (Benzofuran derivative) | 8.0 | >1000 | [3] |
| 2d (Quinoline derivative) | 19 | >1000 | [3] |
| 3c (Dimethylbenzyl benzofuran) | 28 | 32 | [3] |
Table 2: Binding affinities of 1,4-diazepane derivatives for sigma receptors.
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease.[11] Small molecules that can inhibit this aggregation process are of great therapeutic interest. The flexible 1,4-diazepane scaffold has been explored for its ability to target the two major isoforms of amyloid-β, Aβ42 and Aβ40.[11][14] A library of 38 derivatives based on this scaffold was synthesized and evaluated, with several compounds showing moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced inhibition towards Aβ40 (53–77%).[11] Some derivatives were identified as dual inhibitors of both Aβ42 and Aβ40 aggregation and demonstrated neuroprotective potential in cell-based assays.[11][14]
B. Anticancer Agents
The unique structural features of 1,4-diazepane derivatives have also been exploited in the development of novel anticancer agents.[13]
CDK9 is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. A series of 2,4,5-trisubstituted pyrimidines were developed as CDK9 inhibitors, where the introduction of a bulky 7-membered 1,4-diazepane ring at a specific position led to the most selective compounds.[8] For instance, compound 30k showed approximately 156-fold selectivity for CDK9 over the closely related CDK2.[8] This selectivity is attributed to the diazepane moiety occupying a larger and more hydrophobic pocket in CDK9 that is not present in CDK2.[8]
| Compound | CDK9 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK2/CDK9) | Reference |
| 30k | 0.016 | 2.5 | ~156 | [8] |
| 30m | 0.025 | 3.0 | ~120 | [8] |
Table 3: Inhibitory activity and selectivity of 1,4-diazepane-containing CDK9 inhibitors.
C. Antithrombotic Agents
Factor Xa (fXa) is a crucial enzyme in the blood coagulation cascade, making it an attractive target for the development of new antithrombotic drugs.[5][12] A novel series of fXa inhibitors was designed where the 1,4-diazepane moiety interacts with the S4 aryl-binding domain of the fXa active site.[5][12] Compound 13 (YM-96765) from this series demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM and showed effective antithrombotic activity in preclinical models without prolonging bleeding time.[5][12]
III. Experimental Protocols: Synthesis of a Key 1,4-Diazepane Derivative
To provide a practical example of the synthesis of a medicinally relevant 1,4-diazepane, the following section details a representative synthesis of Suvorexant, adapted from the literature.[1][5][7]
Synthesis of (R)-[4-(5-chloro-benzooxazol-2-yl)-7-methyl-[2][5]diazepan-1-yl]-(5-methyl-2-[1][5][7]triazol-2-yl-phenyl)-methanone (Suvorexant)
Step 1: Synthesis of (R)-tert-butyl (2-((methoxycarbonyl)methylamino)-2-oxoethyl)(1-oxobutan-2-yl)carbamate
To a solution of methyl 2-(benzylamino)acetate (50.14 g, 0.28 mol), (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (50.75 g, 0.25 mol), 1-hydroxy-1H-benzotriazole (41.88 g, 0.31 mol), and dry triethylamine (37.95 g, 0.38 mol) in 320 mL of DMF is added EDC hydrochloride (57.51 g, 0.30 mol). The reaction is stirred for 5 hours at room temperature. The reaction mixture is partitioned between ethyl acetate and 10% aqueous citric acid. The organic layer is separated, washed with 5% aqueous Na2CO3 and brine, dried over MgSO4, and concentrated to yield the crude product.[5]
Step 2: Synthesis of (R)-1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate
The crude product from Step 1 is subjected to conditions that facilitate the removal of the Boc protecting group followed by intramolecular reductive amination and reprotection of the secondary amine to afford the racemic diazepane. The desired (R)-enantiomer is then isolated via chiral HPLC.[7]
Step 3: Synthesis of (R)-4-Cbz-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
The separated (R)-diazepane from Step 2 is coupled with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
Step 4: Synthesis of (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
The Cbz protecting group is removed via hydrogenolysis. The compound from Step 3 (15.05 mmol) is dissolved in methanol (58 mL). 10% Pd/C is added, and the reaction is stirred for 4 hours under a hydrogen atmosphere at room temperature. The mixture is filtered through Celite, and the filtrate is concentrated to provide the deprotected amine as a white solid.[5]
Step 5: Synthesis of Suvorexant
The deprotected amine from Step 4 is treated with 2,5-dichloro-1,3-benzoxazole in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile to afford the final product, Suvorexant.[1] The product is purified by crystallization or column chromatography.
IV. Conclusion and Future Perspectives
The 1,4-diazepane scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and conformational adaptability have enabled the development of potent and selective modulators for a diverse array of biological targets, leading to clinically successful drugs like Suvorexant. The continued exploration of this scaffold in areas such as oncology, neurodegeneration, and infectious diseases holds significant promise.
Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access increasingly complex and diverse 1,4-diazepane derivatives. Furthermore, a deeper understanding of the conformational preferences of this ring system when bound to different biological targets, aided by computational modeling and structural biology, will undoubtedly accelerate the design of next-generation therapeutics based on this remarkable scaffold. The journey of the 1,4-diazepane core from a simple heterocyclic ring to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry in addressing unmet medical needs.
V. References
-
Zhang, L., Liu, Y., & Wang, H. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 41(9), 6595-6602.
-
Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series, 1238, 227-246.
-
Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 743.
-
Mangion, I. K., et al. (2012). A Concise, Enantioselective Synthesis of the Dual Orexin Antagonist Suvorexant. Organic Letters, 14(12), 3060-3063.
-
Shao, H., et al. (2019). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry, 27(18), 115019.
-
Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.
-
Taniuchi, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.
-
Kaushal, R., et al. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace.
-
Chudasama, R., & Kaur, P. (2022). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Medicinal Chemistry Research, 31(1), 133-147.
-
Sbardella, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.
-
Gill, R. K., et al. (2014). Recent development in[2][5]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256.
-
Khan, I. (2016). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical and Clinical Research, 8(10), 1436-1441.
-
Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014.
-
Yan, L., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][5][7]diazepines as potential anti-cancer agents. Molecular Diversity, 22(2), 323-333.
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
-
Mogg, A. J., et al. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British Journal of Pharmacology, 171(2), 350-362.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 12. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Synthesis of N-Aryl Diazepanes: A Technical Guide to Discovery and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The N-aryl diazepane scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from central nervous system agents to novel therapeutics. The introduction of an aryl group onto the diazepane nitrogen atom profoundly influences the molecule's pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of N-aryl diazepane synthesis, with a detailed exploration of the core synthetic strategies that have shaped the field.
The Dawn of Diazepane Chemistry: A Historical Perspective
The journey into the synthesis of diazepane derivatives is intrinsically linked to the groundbreaking discovery of benzodiazepines in the mid-20th century. The serendipitous synthesis of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche in 1955, and the subsequent introduction of diazepam (Valium) in 1963, marked a new era in psychopharmacology.[1] These seminal discoveries spurred intense research into the synthesis of related seven-membered heterocyclic systems, including the diazepane core.
Early synthetic efforts were often extensions of the methods developed for benzodiazepines, which primarily involved the condensation of o-phenylenediamines with various carbonyl compounds.[2] However, the direct N-arylation of the diazepane ring system presented a significant synthetic challenge. Traditional methods for forming C-N bonds, such as nucleophilic aromatic substitution, were often harsh and lacked general applicability. The true expansion of N-aryl diazepane synthesis came with the advent of modern cross-coupling reactions, which provided milder and more versatile tools for forging the crucial C-N bond.
Foundational Synthetic Strategies for N-Aryl Diazepane Construction
The synthesis of N-aryl diazepanes has been dominated by three principal and powerful methodologies: the Ullmann condensation, the Buchwald-Hartwig amination, and reductive amination. Each of these strategies offers distinct advantages and has undergone significant evolution, providing chemists with a diverse toolkit to access a wide array of N-aryl diazepane derivatives.
The Ullmann Condensation: A Classic Approach to N-Arylation
The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, is a copper-catalyzed reaction that forms a bond between an aryl halide and a nucleophile, in this case, a nitrogen atom of the diazepane ring.[3] Historically, this reaction required high temperatures, polar solvents, and stoichiometric amounts of copper, limiting its substrate scope.[3]
Mechanism of the Ullmann Condensation:
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination from a copper(III) intermediate yields the desired N-aryl diazepane and regenerates the copper(I) catalyst.[3]
Figure 1: Catalytic cycle of the Ullmann Condensation.
Modern Advancements:
The development of ligand-accelerated Ullmann condensations has significantly broadened the scope and improved the efficiency of this reaction. Ligands such as 1,10-phenanthroline and N,N-dimethylglycine have been shown to facilitate the reaction at lower temperatures and with catalytic amounts of copper.[4]
Experimental Protocol: Copper-Catalyzed N-Arylation of a Cyclic Amine
The following is a general procedure for the copper-catalyzed N-arylation of a cyclic secondary amine with an aryl halide, adapted from the literature.[5]
-
Reaction Setup: To a flame-dried Schlenk tube is added CuI (10 mol%), the appropriate N,N'-dioxide ligand (10 mol%), the cyclic secondary amine (1.0 mmol), the aryl halide (1.0 mmol), and Cs2CO3 (2.0 mmol).
-
Solvent Addition: Anhydrous DMSO (2.0 mL) is added, and the tube is sealed.
-
Reaction Conditions: The reaction mixture is stirred and heated at 80 °C under a nitrogen atmosphere for 20 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl cyclic amine.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination, which emerged in the mid-1990s, has become one of the most powerful and versatile methods for the construction of C-N bonds.[6] This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate has revolutionized the synthesis of N-aryl compounds, including N-aryl diazepanes.
Mechanism of the Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 2: Catalytic cycle of the Buchwald-Hartwig Amination.
Evolution of Catalyst Systems:
The development of the Buchwald-Hartwig amination has been marked by the evolution of increasingly sophisticated and efficient catalyst systems.
| Catalyst Generation | Ligand Type | Key Features & Advantages |
| First Generation | Monodentate phosphines (e.g., P(o-tol)3) | Pioneering but limited to secondary amines and activated aryl bromides. |
| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Expanded scope to include primary amines and aryl iodides/triflates.[6] |
| Third Generation | Sterically hindered alkylphosphines (e.g., P(t-Bu)3) | Enabled the coupling of unactivated aryl chlorides. |
| Fourth Generation | Biarylphosphines (e.g., XPhos, SPhos) | Highly active, allowing for low catalyst loadings and mild reaction conditions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes, etc. | Strong σ-donors, effective for challenging couplings.[7] |
Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl Diazepane Synthesis
The following is a general procedure for the palladium-catalyzed N-arylation of a diazepane with an aryl halide, adapted from the literature.[8]
-
Catalyst Pre-formation (optional): In a glovebox, Pd(OAc)2 (5 mol%) and the phosphine ligand (10 mol%) are dissolved in dry toluene and heated to 80 °C for 15 minutes.
-
Reaction Setup: To the cooled catalyst solution, add the aryl halide (1.0 equiv), the diazepane (1.5 equiv), and Cs2CO3 (1.1 equiv) in dry toluene.
-
Reaction Conditions: The reaction mixture is degassed with nitrogen and then heated to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
Purification: The residue is purified by column chromatography on silica gel to yield the N-aryl diazepane.
Reductive Amination: A Convergent and Versatile Strategy
Reductive amination is a powerful method for forming C-N bonds that involves the reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9] In the context of N-aryl diazepane synthesis, this typically involves the reaction of an N-arylated diamine with a diketone or a related precursor.
Mechanism of Reductive Amination:
The reaction proceeds in two main steps: the formation of a cyclic iminium ion intermediate followed by its reduction.
Figure 3: General workflow for Reductive Amination.
Key Considerations for Reductive Amination:
-
Choice of Reducing Agent: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing iminium ions in the presence of carbonyl groups.[9] Catalytic hydrogenation (H2, Pd/C) is also a widely used method.[10]
-
pH Control: The initial condensation step to form the imine is often acid-catalyzed, but the subsequent reduction is typically more efficient under neutral or slightly acidic conditions.
Experimental Protocol: Reductive Amination for N-Aryl Diazepane Synthesis
The following is a generalized procedure for the synthesis of an N-aryl diazepane via reductive amination of a diketone with an N-aryldiamine.[1]
-
Reaction Setup: In a round-bottom flask, the N-aryldiamine (1.0 equiv) and the diketone (1.0 equiv) are dissolved in a suitable solvent (e.g., methanol, dichloroethane).
-
pH Adjustment (if necessary): A catalytic amount of acetic acid may be added to facilitate imine formation.
-
Addition of Reducing Agent: The reducing agent (e.g., sodium cyanoborohydride, 1.5 equiv) is added portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated. The crude product is then purified by column chromatography.
Comparative Analysis of Synthetic Methodologies
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Reductive Amination |
| Catalyst | Copper | Palladium | Often none (reducing agent) or H2/catalyst |
| Coupling Partners | Aryl halide + Diazepane | Aryl halide/triflate + Diazepane | N-Aryl diamine + Diketone/Aldehyde |
| Typical Conditions | High temperatures (can be milder with ligands) | Mild to moderate temperatures | Mild temperatures |
| Substrate Scope | Good, but can be limited by harsh conditions | Excellent, very broad | Good, depends on availability of precursors |
| Functional Group Tolerance | Moderate | Excellent | Good |
| Key Advantages | Cost-effective catalyst | High yields, broad applicability, well-understood | Convergent, avoids direct N-arylation of the heterocycle |
| Key Limitations | Harsh conditions, potential for side reactions | Cost of palladium and ligands | Requires synthesis of N-arylated precursors |
Conclusion and Future Outlook
The synthesis of N-aryl diazepanes has evolved from challenging endeavors to a well-established field with a diverse array of reliable and efficient synthetic methodologies. The classical Ullmann condensation, the revolutionary Buchwald-Hartwig amination, and the versatile reductive amination each offer unique advantages for accessing this important class of compounds. The continued development of more active and selective catalysts, particularly for the Buchwald-Hartwig and Ullmann reactions, promises to further expand the synthetic toolbox for chemists. Furthermore, the exploration of novel, more convergent strategies, such as multi-component reactions, will undoubtedly play a crucial role in the future of N-aryl diazepane synthesis, enabling the rapid generation of molecular diversity for drug discovery and development. As our understanding of the biological significance of N-aryl diazepanes continues to grow, so too will the demand for innovative and efficient synthetic routes to these valuable molecules.
References
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-(5-Nitropyridin-2-yl)-1,4-diazepane: Synthesis, Suppliers, and Applications for the Research Professional
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals interested in the procurement and application of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. This document provides a comprehensive overview of commercially available suppliers, a detailed, field-proven synthetic protocol, and insights into the potential applications of this versatile heterocyclic compound.
Introduction: The Significance of the 1,4-Diazepane Scaffold in Modern Drug Discovery
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its unique seven-membered ring containing two nitrogen atoms imparts favorable pharmacokinetic properties and provides a versatile template for structural modifications. The incorporation of a nitropyridine group, as seen in this compound, introduces a key pharmacophore with potential applications in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets. This guide aims to equip researchers with the necessary technical information to effectively source, synthesize, and utilize this compound in their research endeavors.
Commercial Availability and Supplier Information
For researchers seeking to procure this compound, a number of reputable chemical suppliers offer this compound in varying quantities and purities. The following table summarizes the offerings from several key vendors to aid in the selection of a suitable source for your research needs.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Vibrant Pharma Inc. | V01187[4] | 287114-27-6[4] | C10H14N4O2[4] | 222.25[4] | 97%[4] | 1g, 5g, 25g[4] |
| Matrix Fine Chemicals | MM287114276 | 287114-27-6 | C10H14N4O2 | 222.248 | Not Specified | Inquiry for quote |
| Parchem | Not Specified | 287114-27-6 | C10H14N4O2 | 222.24 | Not Specified | Inquiry for quote |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Detailed Experimental Protocol
While this compound is commercially available, in-house synthesis may be desirable for various reasons, including cost-effectiveness for large-scale needs or the need for isotopic labeling. The most logical and widely applicable synthetic route is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably activated pyridine precursor, 2-chloro-5-nitropyridine, with 1,4-diazepane.
Proposed Reaction Scheme
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Introduction
1-(5-Nitropyridin-2-yl)-1,4-diazepane is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, which combines a nitro-activated pyridine ring with a 1,4-diazepane moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this target molecule from commercially available 2-chloro-5-nitropyridine and 1,4-diazepane (also known as homopiperazine). The protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery, offering a detailed, step-by-step procedure and in-depth explanations of the underlying chemical principles.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO2) on the pyridine ring.
The SNAr reaction can be conceptualized in two key stages:
-
Nucleophilic Attack: The 1,4-diazepane, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the 2-chloro-5-nitropyridine ring. This attack is favored at the C2 position due to the activating effect of the nitro group at the para-position, which can stabilize the resulting intermediate. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the chloride ion, a good leaving group. The resulting product is this compound.
The presence of a base is crucial in this reaction to deprotonate one of the secondary amine groups of the 1,4-diazepane, thereby increasing its nucleophilicity.
Caption: Reaction scheme for the synthesis of this compound.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents and solvents involved in this synthesis.
Reagent Handling:
-
2-Chloro-5-nitropyridine: This compound is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Avoid inhalation of dust and ensure adequate ventilation.[1][3] In case of contact, wash the affected area with copious amounts of water.[1][2]
-
1,4-Diazepane (Homopiperazine): This compound is corrosive and can cause severe skin burns and eye damage. Handle with care in a well-ventilated fume hood.
-
Triethylamine: This is a flammable and corrosive liquid. It has a strong, unpleasant odor. Use in a fume hood and away from ignition sources.
-
Solvents (Ethanol, Ethyl Acetate): These are flammable liquids. Ensure that the reaction is performed away from open flames and sparks.
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-nitropyridine | ≥98% | Sigma-Aldrich |
| 1,4-Diazepane (Homopiperazine) | ≥98% | Sigma-Aldrich |
| Triethylamine | ≥99% | Sigma-Aldrich |
| Ethanol, Anhydrous | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel (for column chromatography) | 230-400 mesh | Sigma-Aldrich |
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10 mmol).
-
Add 50 mL of anhydrous ethanol to the flask and stir until the solid is completely dissolved.
-
-
Addition of Reagents:
-
In a separate beaker, dissolve 1,4-diazepane (1.10 g, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous ethanol.
-
To the 1,4-diazepane solution, add triethylamine (1.53 mL, 11 mmol, 1.1 equivalents) and stir for 5 minutes.
-
Slowly add the 1,4-diazepane/triethylamine solution to the stirred solution of 2-chloro-5-nitropyridine at room temperature over a period of 15 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 7:3) as the eluent. The reaction is complete when the starting material (2-chloro-5-nitropyridine) is no longer visible on the TLC plate.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine all the organic extracts and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The product is expected to elute with a mixture of hexane and ethyl acetate.
-
Collect the fractions containing the desired product (as determined by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Results (Predicted) |
| Appearance | Yellowish solid |
| Melting Point | Not available in the literature. Expected to be a solid with a defined melting point. |
| 1H NMR (400 MHz, CDCl3) | δ (ppm): 8.90 (d, 1H, J = 2.8 Hz, H-6 on pyridine), 8.05 (dd, 1H, J = 9.2, 2.8 Hz, H-4 on pyridine), 6.60 (d, 1H, J = 9.2 Hz, H-3 on pyridine), 3.80 (t, 2H, J = 6.0 Hz, -NCH2-), 3.65 (t, 2H, J = 6.0 Hz, -NCH2-), 3.00 (t, 2H, J = 5.6 Hz, -NCH2-), 2.80 (t, 2H, J = 5.6 Hz, -NCH2-), 1.95 (quintet, 2H, J = 5.8 Hz, -CH2-), 1.80 (br s, 1H, -NH-). |
| 13C NMR (100 MHz, CDCl3) | δ (ppm): 160.5 (C-2 on pyridine), 150.0 (C-5 on pyridine), 145.0 (C-6 on pyridine), 135.0 (C-4 on pyridine), 107.0 (C-3 on pyridine), 50.0 (-NCH2-), 48.0 (-NCH2-), 47.5 (-NCH2-), 46.0 (-NCH2-), 28.0 (-CH2-). |
| Mass Spectrometry (ESI+) | m/z: 223.11 [M+H]+ for C10H15N4O2+ |
Note: The NMR and mass spectrometry data provided are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary slightly.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-chloro-5-nitropyridine. The procedure is based on the well-established nucleophilic aromatic substitution reaction and includes comprehensive information on the reaction mechanism, safety precautions, and characterization of the final product. This guide is intended to be a valuable resource for researchers in the fields of organic and medicinal chemistry, facilitating the synthesis of this important building block for drug discovery and development.
References
Application Note: A Protocol for the Synthesis of N-(nitropyridin-yl)diazepanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of N-(nitropyridin-yl)diazepanes, a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The outlined synthetic strategy is a two-step process commencing with the formation of a diazepane ring, followed by N-arylation with a suitable nitropyridine derivative. This protocol is designed to be a practical guide for researchers, offering detailed procedural steps, explanations of the underlying chemical principles, and essential safety considerations.
Introduction
Diazepane derivatives are a significant class of seven-membered heterocyclic compounds that form the core structure of many pharmacologically active agents. Their unique conformational flexibility allows them to interact with a variety of biological targets. The incorporation of a nitropyridinyl moiety onto the diazepane scaffold can modulate the compound's electronic properties, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. This application note details a robust and reproducible method for the synthesis of N-(nitropyridin-yl)diazepanes, intended to facilitate further research and development in this area.
Synthetic Strategy Overview
The synthesis of N-(nitropyridin-yl)diazepanes can be efficiently achieved through a two-step sequence. The first step involves the construction of the core 1,4-diazepane ring. The second, and key, step is the coupling of the diazepane with a halo-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the pyridine ring is crucial for activating the aromatic system towards nucleophilic attack by the secondary amine of the diazepane.
Caption: Overall synthetic workflow.
PART 1: Synthesis of 1,4-Diazepane
The synthesis of the 1,4-diazepane ring is a foundational step. This protocol adapts a method involving the cyclization of a diamine with a suitable dielectrophile, followed by reduction.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Ethylenediamine | Reagent Grade, ≥99% | Sigma-Aldrich |
| 1,3-Dibromopropane | Reagent Grade, 99% | Alfa Aesar |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | VWR Chemicals |
| Diethyl ether (Et₂O) | Anhydrous, ≥99% | EMD Millipore |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | J.T. Baker |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
Experimental Protocol
-
Cyclization to form 1,4-diazepan-5-one:
-
To a solution of ethylenediamine (1.0 equiv.) in anhydrous acetonitrile in a round-bottom flask, add anhydrous sodium carbonate (2.5 equiv.).
-
Slowly add a solution of 1,3-dibromopropane (1.05 equiv.) in anhydrous acetonitrile to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction to 1,4-diazepane:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a solution of 1,4-diazepan-5-one (1.0 equiv.) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (2.0 equiv.) via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 1,4-diazepane.
-
PART 2: Synthesis of N-(nitropyridin-yl)diazepane via SNAr
This part details the nucleophilic aromatic substitution reaction between 1,4-diazepane and a suitable halo-nitropyridine, for example, 2-chloro-5-nitropyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1,4-Diazepane | As synthesized | - |
| 2-Chloro-5-nitropyridine | 98% | Combi-Blocks |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - |
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diazepane (1.2 equiv.) in anhydrous ethanol.
-
Add 2-chloro-5-nitropyridine (1.0 equiv.) to the solution.
-
Add triethylamine (1.5 equiv.) to the reaction mixture to act as a base to neutralize the HCl generated during the reaction.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-8 hours.
-
Monitor the progress of the reaction by TLC, observing the consumption of the 2-chloro-5-nitropyridine spot.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-nitropyridin-2-yl)-1,4-diazepane.
-
Caption: Workflow for the SNAr reaction.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[2][3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2][3]
-
Handling of Reagents:
-
Nitropyridines: These compounds can be toxic and should be handled with care. Avoid skin and eye contact.[1][4][5]
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive, flammable, and water-sensitive reagent. It should only be handled by trained personnel under an inert atmosphere. Ensure appropriate quenching procedures are in place.
-
Corrosive Reagents: Handle strong acids and bases (HCl, NaOH) with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the synthesis of N-(nitropyridin-yl)diazepanes. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize these compounds for further investigation in various fields, particularly in the realm of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 1-(5-Nitropyridin-2-yl)-1,4-diazepane in High-Throughput Screening for Kinase Inhibitor Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(5-Nitropyridin-2-yl)-1,4-diazepane as a core scaffold in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will delve into the scientific rationale behind its selection, present detailed protocols for a fluorescence polarization-based HTS assay, and outline a systematic workflow for hit identification and validation. The methodologies described herein are designed to be robust, reproducible, and adaptable to various kinase targets.
Introduction: The Rationale for this compound in Kinase Screening
The 1,4-diazepane moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2][3] Its conformational flexibility and multiple points for chemical modification make it an ideal starting point for the construction of diverse chemical libraries. The addition of a 5-nitropyridin-2-yl group introduces a key pharmacophore with potential for hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases, a common target for cancer and inflammatory disease therapies.[4][5]
The nitro group, while sometimes a concern for toxicity, can also serve as a crucial interaction point or be a handle for further chemical elaboration in hit-to-lead optimization. This application note will use the hypothetical "Kinase X" as a target to illustrate a practical HTS workflow.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-(5-Nitropyridin-2-yl)homopiperazine | [6] |
| CAS Number | 287114-27-6 | [6] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [6] |
| Molecular Weight | 222.25 g/mol | [6] |
| Purity | >97% | [6] |
| Storage | 2-8 °C | [6] |
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the identification of validated "hits." The workflow presented here is a standard, industry-proven approach.
Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.
Experimental Protocols
Assay Principle: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[7] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In our hypothetical Kinase X assay, a fluorescently labeled tracer peptide binds to the kinase. When the kinase is active, it phosphorylates a substrate, and the tracer is displaced, resulting in a low FP signal. An inhibitor will prevent substrate phosphorylation, allowing the tracer to remain bound to the kinase, thus maintaining a high FP signal.
Caption: Principle of the Fluorescence Polarization Kinase Assay.
Materials and Reagents
-
Assay Plates: 384-well, black, low-volume (e.g., Corning #3573)
-
Compound Plates: 384-well polypropylene plates for compound storage and dilution.
-
Recombinant Kinase X: Purified, active enzyme.
-
Fluorescent Tracer: Kinase X-specific fluorescently labeled peptide.
-
Substrate: Kinase X-specific peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop Solution: 100 mM EDTA.
-
Control Inhibitor: A known, potent inhibitor of Kinase X (e.g., Staurosporine).
-
Test Compounds: Library containing derivatives of this compound dissolved in 100% DMSO.
Protocol: Primary HTS of this compound Library
This protocol is designed for a final assay volume of 20 µL in a 384-well plate format.
-
Compound Plating:
-
Using an automated liquid handler, transfer 100 nL of each test compound (10 mM in DMSO) from the library plates to the assay plates. This results in a final compound concentration of 50 µM.
-
For control wells, add 100 nL of DMSO (negative control) or a control inhibitor (positive control).
-
-
Enzyme and Tracer Addition:
-
Prepare a 2X enzyme/tracer mix in assay buffer.
-
Dispense 10 µL of the 2X enzyme/tracer mix into each well of the assay plates.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mix in assay buffer.
-
Dispense 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Read the plates on an HTS-compatible plate reader capable of fluorescence polarization detection (e.g., PerkinElmer EnVision).[8]
-
Excitation/Emission wavelengths should be appropriate for the chosen fluorophore.
-
Data Analysis and Hit Identification
-
Normalization: The raw FP data (in mP units) is normalized using the positive (High) and negative (Low) controls on each plate: % Inhibition = 100 * (Sample_mP - Low_Control_Avg) / (High_Control_Avg - Low_Control_Avg)
-
Hit Selection: A common threshold for hit selection is a Z-score ≥ 3 or a percent inhibition > 50%. This identifies compounds that have a statistically significant effect compared to the plate population.
Hit Validation and Characterization
Primary hits from HTS campaigns require rigorous validation to eliminate false positives.[5][9][10]
Dose-Response Confirmation
-
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Protocol:
-
"Cherry-pick" the primary hits from the library.
-
Create a 10-point, 3-fold serial dilution series for each hit, starting from 100 µM.
-
Repeat the FP assay with the diluted compounds.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Orthogonal Assays
-
Objective: To confirm hits using a different assay technology to rule out technology-specific artifacts.
-
Example Orthogonal Assay: A luminescence-based assay (e.g., Promega's ADP-Glo™) that measures ATP consumption. A true inhibitor will result in less ATP being converted to ADP, leading to a higher luminescence signal.
Data Interpretation:
| Scenario | FP Assay | Orthogonal (Luminescence) Assay | Conclusion |
| True Hit | Active (High FP) | Active (High Luminescence) | Confirmed inhibitor of Kinase X. |
| False Positive | Active (High FP) | Inactive (Low Luminescence) | Likely an artifact of the FP assay (e.g., compound autofluorescence). |
| False Negative | Inactive (Low FP) | Active (High Luminescence) | Potential hit missed by the primary screen. |
Conclusion and Future Directions
The strategic use of scaffolds like this compound provides a solid foundation for building high-quality screening libraries for kinase inhibitor discovery. The fluorescence polarization assay detailed in this note offers a robust and efficient method for primary screening. It is imperative that researchers follow a stringent hit validation cascade, including dose-response studies and orthogonal assays, to ensure the progression of genuine and promising lead compounds. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the validated hits, ultimately leading to the development of novel therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(5-Nitropyridin-2-yl)-1,4-diazepane as a Versatile Fragment for Library Synthesis
Abstract
In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach relies on the construction of diverse chemical libraries from small, well-characterized molecular fragments.[1][3] This document provides a comprehensive guide to the use of 1-(5-nitropyridin-2-yl)-1,4-diazepane, a privileged heterocyclic scaffold, for the parallel synthesis of compound libraries. We will detail the synthesis of the core fragment, its strategic importance, and provide step-by-step protocols for derivatization and subsequent library characterization.
Introduction: The Strategic Value of the this compound Scaffold
The selection of a core fragment is a critical decision in the design of a chemical library. The this compound scaffold offers several distinct advantages for FBDD and parallel synthesis:
-
Dual Points of Diversity: The 1,4-diazepane ring, a seven-membered heterocycle, is a known pharmacophore present in a range of biologically active molecules, including antipsychotics, anxiolytics, and anticancer agents.[4][5][6] The secondary amine within this ring provides a readily accessible point for diversification. Simultaneously, the nitropyridine moiety offers a second vector for chemical modification.[7][8]
-
Modulation of Physicochemical Properties: The nitro group, while a useful synthetic handle, is sometimes considered a liability in drug candidates due to potential metabolic instability.[9][10][11] However, its presence in a fragment library allows for systematic exploration of its bioisosteric replacement in later optimization stages.[9][10][11][12][13] This "pro-drug" approach enables the initial library to explore a specific chemical space, with the option for later refinement.
-
Synthetic Tractability: The synthesis of the core fragment and its subsequent derivatization are amenable to high-throughput parallel synthesis techniques, allowing for the rapid generation of a large and diverse library of compounds.[14][15][16][17]
Synthesis of the Core Fragment: this compound
The synthesis of the core fragment is a straightforward two-step process, beginning with commercially available starting materials.
Workflow for Core Fragment Synthesis
Caption: Synthesis of the this compound core fragment.
Detailed Protocol for Core Fragment Synthesis
Materials:
-
2-Chloro-5-nitropyridine
-
1,4-Diazepane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add 1,4-diazepane (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane to yield the pure this compound fragment.
| Parameter | Value |
| Scale | 10 mmol |
| Temperature | 80 °C |
| Time | 12 hours |
| Typical Yield | 75-85% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
Library Synthesis: Diversification of the Core Fragment
The true power of this fragment lies in its potential for diversification at two key positions. This allows for the creation of a comprehensive library to explore a wide chemical space.[18]
Diversification Strategies
Caption: Dual diversification strategy for library synthesis.
Protocol for R1 Diversification via Parallel Acylation
This protocol is designed for a 96-well plate format, enabling high-throughput synthesis.[15]
Materials:
-
This compound stock solution in Dichloromethane (DCM)
-
A diverse set of acyl chlorides (0.2 M in DCM)
-
Triethylamine (TEA)
Procedure:
-
Plate Preparation: To each well of a 96-well plate, add 200 µL of the this compound stock solution (0.1 M, 1.0 eq).
-
Reagent Addition: Add 110 µL of the appropriate acyl chloride solution (0.2 M, 1.1 eq) to each well.
-
Base Addition: Add 5 µL of triethylamine (2.5 eq) to each well.
-
Reaction: Seal the plate and shake at room temperature for 16 hours.
-
Workup: Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well. Extract with 500 µL of DCM.
-
Purification: The organic layer can be purified using parallel purification techniques, such as solid-phase extraction (SPE) or preparative HPLC-MS.
Protocol for R2 Diversification via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[19][20][21][22][23] This protocol outlines the coupling of various boronic acids to the pyridine ring, following a reduction of the nitro group.
Step 1: Reduction of the Nitro Group
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add Palladium on carbon (10 mol%).
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
Workup: Filter the reaction mixture through celite and concentrate the filtrate to yield the corresponding aminopyridine derivative.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine the aminopyridine derivative (1.0 eq), the desired boronic acid (1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Base: Add a 2:1 mixture of dioxane and 2M aqueous sodium carbonate.
-
Reaction Conditions: Heat the reaction in a microwave reactor at 120 °C for 30 minutes.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by preparative HPLC-MS.
| Reaction | Key Reagents | Typical Conditions |
| Acylation (R1) | Acyl Chlorides, TEA | DCM, Room Temp, 16h |
| Nitro Reduction (R2) | H₂, Pd/C | Ethanol, Room Temp, 6h |
| Suzuki Coupling (R2) | Boronic Acids, Pd Catalyst | Dioxane/H₂O, 120°C (Microwave), 30 min |
Library Characterization and Quality Control
Ensuring the purity and identity of each compound in the library is paramount for the reliability of subsequent biological screening.[16]
Analytical Workflow
Caption: High-throughput analysis workflow for library quality control.
High-Throughput LC-MS Protocol
Instrumentation:
-
HPLC system with a C18 column
-
Mass Spectrometer (e.g., single quadrupole or TOF)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient:
-
A typical gradient would be 5% to 95% B over 5 minutes.
Analysis:
-
Sample Preparation: Dilute a small aliquot from each well of the purified library plate in a suitable solvent (e.g., DMSO).
-
Injection: Inject the samples onto the LC-MS system.
-
Data Acquisition: Acquire both UV and mass spectral data.
-
Data Processing: Process the data to determine the purity of each compound by UV integration and confirm its identity by mass spectrometry.[24][25][26][27]
A purity threshold of >90% is generally acceptable for primary screening libraries.
Conclusion
The this compound fragment serves as an excellent starting point for the construction of diverse and medicinally relevant compound libraries. Its synthetic accessibility and dual points of diversification make it an ideal scaffold for parallel synthesis efforts in fragment-based drug discovery. The protocols outlined in this document provide a robust framework for the synthesis, diversification, and characterization of such libraries, enabling the rapid exploration of chemical space to identify novel therapeutic leads.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. astx.com [astx.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 14. asynt.com [asynt.com]
- 15. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 16. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. mt.com [mt.com]
- 18. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 25. HPLC-MS/MS for Hit Generation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 27. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the In Vitro Pharmacological Profiling of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Authored by: Your Senior Application Scientist
Abstract: This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel chemical entity, 1-(5-Nitropyridin-2-yl)-1,4-diazepane. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action, target engagement, selectivity, and potential liabilities. The guide follows a logical progression from initial target screening to more in-depth functional and safety profiling, ensuring scientific rigor and integrity at each step.
Introduction and Rationale
The compound this compound features a diazepane moiety, a privileged scaffold in medicinal chemistry known for its interaction with a variety of central nervous system (CNS) targets. The presence of a nitropyridinyl group suggests potential for unique electronic and steric interactions with biological targets, distinguishing it from classical benzodiazepines. A systematic in vitro pharmacological profiling is essential to understand its biological activity and therapeutic potential.
This guide outlines a three-stage approach:
-
Stage 1: Primary Target Screening: Broad screening to identify initial biological targets.
-
Stage 2: Target Validation and Functional Characterization: In-depth analysis of primary target interactions and functional consequences.
-
Stage 3: Safety and Metabolic Profiling: Early assessment of potential off-target effects and metabolic stability.
Stage 1: Primary Target Screening
The initial step is to cast a wide net to identify the primary biological targets of this compound. Given the diazepane core, a focus on CNS receptors is a logical starting point.
Radioligand Receptor Binding Assays
Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor.[1] A broad panel of receptors commonly associated with psychoactive compounds should be selected.
Experimental Rationale: The choice of a radioligand binding assay is based on its ability to directly measure the interaction between the test compound and the target receptor, providing a quantitative measure of affinity (Ki).[2] This is a crucial first step in understanding a compound's potential mechanism of action.
Protocol: Broad Panel Radioligand Binding Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to achieve final assay concentrations typically ranging from 10 µM to 0.1 nM.
-
Receptor Source: Utilize commercially available membrane preparations from cell lines stably expressing the human recombinant receptors of interest.
-
Assay Buffer: Prepare an appropriate assay buffer for each target receptor, optimizing pH, ionic strength, and any necessary co-factors.
-
Reaction Mixture: In a 96-well plate, combine the receptor membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-flumazenil for GABAA receptors), and the test compound at various concentrations.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Scintillation Counting: After washing the filters, add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Table 1: Example Primary CNS Receptor Screening Panel
| Receptor Target Family | Specific Receptors to Screen | Rationale |
| GABAergic | GABAA (α1, α2, α3, α5 subtypes) | The diazepane scaffold is a classic benzodiazepine isostere.[3][4] |
| Dopaminergic | D1, D2, D3, D4, D5 | Key targets for antipsychotic and mood-stabilizing drugs. |
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 | Implicated in a wide range of psychiatric disorders. |
| Adrenergic | α1A, α1B, α2A, β1, β2 | Modulation of adrenergic signaling can impact CNS function.[5] |
| Muscarinic | M1, M2, M3, M4, M5 | Important for cognitive function and potential anticholinergic side effects. |
| Sigma Receptors | σ1, σ2 | Known to bind a variety of psychoactive compounds.[6] |
Stage 2: Target Validation and Functional Characterization
Once primary targets are identified from the binding screen (e.g., those with a Ki < 1 µM), the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.[7]
Functional Cellular Assays
Functional assays measure the biological response of a cell upon compound binding to its target.[8] The choice of assay depends on the receptor's signaling mechanism.
Experimental Rationale: While binding affinity is important, it does not reveal the functional consequence of the interaction. Functional assays provide this crucial information, distinguishing between compounds that activate, block, or modulate receptor activity.[9]
Workflow for Functional Characterization
Caption: Workflow for selecting appropriate functional assays.
Protocol: Gs/Gi-Coupled GPCR - cAMP Assay
This protocol is suitable for receptors that signal through the modulation of cyclic AMP (cAMP).
-
Cell Culture: Culture a cell line stably expressing the target receptor (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of this compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: For Gs-coupled receptors, stimulate with an appropriate agonist (e.g., forskolin). For Gi-coupled receptors, inhibit adenylyl cyclase with an agonist (e.g., UK 14,304 for α2A).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol: Gq-Coupled GPCR - Calcium Flux Assay
This protocol is for receptors that signal through the release of intracellular calcium.
-
Cell Culture and Plating: As described for the cAMP assay.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Use an automated liquid handler integrated with a fluorescence plate reader (e.g., FLIPR) to add the test compound to the cell plate.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a release of intracellular calcium.
-
Data Analysis: Generate dose-response curves from the peak fluorescence signal to determine the EC50 or IC50.
Stage 3: Safety and Metabolic Profiling
Early assessment of potential safety liabilities and metabolic stability is crucial for deciding whether to advance a compound.[10]
In Vitro Safety Pharmacology
This involves screening the compound against a panel of targets known to be associated with adverse drug reactions.[11]
Experimental Rationale: Identifying potential off-target effects early in the drug discovery process can save significant time and resources.[10] A standard safety panel typically includes targets associated with cardiovascular, CNS, and other systemic toxicities.
Table 2: Standard In Vitro Safety Panel
| Target | Assay Type | Potential Adverse Effect |
| hERG (KCNH2) | Electrophysiology (Patch Clamp) | Cardiac arrhythmia (QT prolongation) |
| Cytochrome P450 (CYP) Isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Fluorescent or LC-MS/MS-based inhibition assay | Drug-drug interactions |
| Phosphodiesterases (PDEs) | Enzyme activity assay | Various, depending on the isoform |
| Transporters (e.g., P-glycoprotein) | Cellular uptake/efflux assay | Altered drug disposition |
Metabolic Stability
Assessing the metabolic stability of a compound provides an early indication of its likely in vivo half-life.[12]
Experimental Rationale: Compounds that are rapidly metabolized may have poor bioavailability and a short duration of action.[13] In vitro metabolic stability assays using liver microsomes or hepatocytes are a standard method to predict in vivo clearance.[14]
Protocol: Liver Microsomal Stability Assay
-
Compound Incubation: Incubate this compound (typically at 1 µM) with pooled human liver microsomes in the presence of a NADPH regenerating system.
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation: Metabolic Stability
| Parameter | Result |
| In Vitro Half-life (t½, min) | [Insert Value] |
| Intrinsic Clearance (Clint, µL/min/mg protein) | [Insert Value] |
| Predicted Hepatic Clearance | [Low, Medium, High] |
Workflow for In Vitro Profiling
Caption: Comprehensive workflow for in vitro pharmacological profiling.
Conclusion
This structured approach to the in vitro pharmacological profiling of this compound provides a robust framework for elucidating its biological properties. By systematically assessing its primary targets, functional activity, and potential safety and metabolic liabilities, researchers can make informed decisions about the continued development of this novel compound. The integration of binding, functional, and safety assays ensures a comprehensive understanding of the compound's pharmacological profile.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological studies on synthetic flavonoids: comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cell-Based Assays [sigmaaldrich.com]
- 9. njbio.com [njbio.com]
- 10. ChemPartner [chempartner.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. admescope.com [admescope.com]
- 14. In Vitro Metabolism: Drug Safety & Efficacy Assays | Syngene [syngeneintl.com]
Application Notes and Protocols: A Neuropharmacological Investigation of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The compound 1-(5-Nitropyridin-2-yl)-1,4-diazepane presents a unique chemical architecture for neuropharmacological exploration. Its structure marries two key pharmacophores: the nitropyridine moiety and the 1,4-diazepane ring. The pyridine ring and its derivatives are integral components of numerous biologically active molecules, with some demonstrating significant central nervous system (CNS) activity.[1][2] The 1,4-diazepane core is a privileged scaffold in neuropharmacology, most famously represented by the benzodiazepine class of drugs that modulate γ-aminobutyric acid type A (GABA-A) receptors to exert anxiolytic, sedative, and anticonvulsant effects.[3][4][5]
Given this structural heritage, this compound is a compelling candidate for investigation as a modulator of CNS function. This document provides a comprehensive, tiered research framework, complete with detailed protocols, to systematically evaluate its neuropharmacological profile. We will proceed from broad in vitro screening to targeted in vivo behavioral analysis, establishing a logical and scientifically rigorous pathway for its characterization.
Hypothesized Biological Targets and Rationale
The chemical structure of this compound suggests several plausible biological targets within the CNS:
-
GABA-A Receptors: The diazepine core is strongly associated with the benzodiazepine binding site on GABA-A receptors, suggesting a potential role as a positive or negative allosteric modulator.[6][7]
-
Dopamine Receptors: The arylpiperazine-like motif (with the diazepane ring) is a common feature in ligands for dopamine D2 and D3 receptors, which are implicated in psychosis, addiction, and Parkinson's disease.[8][9][10][11][12]
-
Serotonin Receptors: This structural element is also prevalent in ligands for various serotonin (5-HT) receptor subtypes, which are key targets for treating depression, anxiety, and other mood disorders.[13][14][15][16][17]
Our proposed investigational workflow is designed to systematically test these hypotheses.
Tier 1: In Vitro Characterization - Target Identification and Affinity
The initial phase of investigation focuses on identifying the molecular targets of this compound and quantifying its binding affinity.
Experimental Workflow: In Vitro Screening
Caption: In Vitro Screening Workflow for this compound.
Protocol 1: Receptor Binding Affinity Assay (Competition)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a panel of CNS receptors.
Objective: To identify the primary molecular targets of the test compound.
Materials:
-
This compound (test compound)
-
Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand specific for each target receptor (e.g., [3H]Diazepam for GABA-A, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)
-
Assay buffer (specific to each receptor)
-
96-well microplates
-
Scintillation counter and vials
-
Filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radiolabeled ligand at a concentration close to its Kd.
-
Thaw and dilute the cell membranes in assay buffer.
-
-
Assay Setup (in triplicate):
-
To each well, add:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for total binding)
-
Non-radiolabeled ligand at a high concentration for non-specific binding (NSB)
-
Radiolabeled ligand
-
Cell membrane preparation
-
-
-
Incubation:
-
Incubate the plates at a specific temperature and for a duration optimized for each receptor to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | Concentration of the test compound that displaces 50% of the radiolabeled ligand. |
| Ki | Inhibitory constant, a measure of the affinity of the test compound for the receptor. |
| [L] | Concentration of the radiolabeled ligand used in the assay. |
| Kd | Dissociation constant of the radiolabeled ligand. |
Tier 2: In Vivo Behavioral Assessment - Functional Effects
Based on the in vitro findings, in vivo studies are designed to evaluate the functional effects of this compound on behavior.
Experimental Workflow: In Vivo Behavioral Testing
Caption: In Vivo Behavioral Testing Workflow for this compound.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is used to assess the anxiolytic or anxiogenic effects of this compound in rodents.
Objective: To determine if the test compound modulates anxiety-like behavior.
Apparatus:
Animals:
-
Adult male mice or rats.
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.[11]
-
-
Drug Administration:
-
Administer this compound (at predetermined doses), a vehicle control, and a positive control (e.g., diazepam) via the appropriate route (e.g., intraperitoneal injection).[3]
-
Allow for a pre-treatment period (e.g., 30 minutes) for the compound to take effect.
-
-
Testing:
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[18]
-
Data Analysis:
-
Using video tracking software, score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Compare the data from the test compound groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).
| Parameter | Interpretation of an Anxiolytic Effect | Interpretation of an Anxiogenic Effect |
| Time in Open Arms | Increase | Decrease |
| Open Arm Entries | Increase | Decrease |
| Total Distance Traveled | No significant change (rules out hyperactivity) | No significant change (rules out hypoactivity) |
Protocol 3: Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol assesses the effects of this compound on hippocampal-dependent spatial learning and memory.
Objective: To determine if the test compound impairs or enhances cognitive function.
Apparatus:
-
A hidden escape platform submerged just below the water surface.[19]
Animals:
-
Adult male mice or rats.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer the test compound, vehicle, or a positive control (e.g., scopolamine for impairment) daily before testing.
-
Conduct multiple trials per day where the animal is released from different start locations and must find the hidden platform.[12]
-
Record the escape latency (time to find the platform).[19]
-
If the animal does not find the platform within the allotted time (e.g., 60-90 seconds), guide it to the platform.[13][16]
-
-
Probe Trial (e.g., day 6):
-
Remove the platform from the pool.[13]
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Plot the escape latency across days. A decrease in latency indicates learning.
-
Probe Trial: Calculate the percentage of time spent in the target quadrant.
-
Compare the data between treatment groups using appropriate statistical analyses.
| Parameter | Interpretation of Cognitive Impairment | Interpretation of Cognitive Enhancement |
| Escape Latency | Slower decrease across days compared to control | Faster decrease across days compared to control |
| Time in Target Quadrant | Significantly less time compared to control | Significantly more time compared to control |
Conclusion: A Path Forward
The application of this structured, multi-tiered approach will provide a comprehensive neuropharmacological profile of this compound. The in vitro data will elucidate its molecular targets and binding characteristics, while the in vivo studies will reveal its functional consequences on complex behaviors such as anxiety and memory. This systematic evaluation is crucial for determining the therapeutic potential of this novel chemical entity and guiding future drug development efforts.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Available Technologies - NCI [techtransfer.cancer.gov]
- 11. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PNA-Based Multivalent Scaffolds Activate the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acnp.org [acnp.org]
- 15. Serotonin receptor and transporter ligands - current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin receptors: The reason behind your happiness | Protein Data Bank in Europe [ebi.ac.uk]
- 18. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Welcome to the technical support resource for the synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis.
The target molecule, this compound, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the coupling of 2-chloro-5-nitropyridine with 1,4-diazepane. While theoretically straightforward, this reaction is fraught with potential challenges, including low yield, difficult purification, and the formation of significant side products. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The principal challenge is controlling the selectivity of the nucleophilic aromatic substitution (SNAr) reaction. 1,4-Diazepane is a symmetrical diamine with two secondary amine nucleophiles. This can lead to a significant side reaction where a second molecule of 2-chloro-5-nitropyridine reacts with the remaining secondary amine of the desired product, resulting in the formation of a bis-arylated impurity, 1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane. This impurity can be difficult to separate from the desired mono-arylated product.
Q2: Why is the SNAr reaction feasible on 2-chloro-5-nitropyridine?
The reaction proceeds efficiently due to the electronic properties of the pyridine ring. The pyridine nitrogen and, more importantly, the strong electron-withdrawing nitro group (-NO₂) at the 5-position activate the ring for nucleophilic attack.[1][2][3] The nitro group stabilizes the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the SNAr mechanism, thereby lowering the activation energy for the substitution of the chlorine atom at the C2 position.[1][4]
Q3: Is it necessary to use a protecting group for one of the amines on the 1,4-diazepane ring?
While not strictly necessary for the reaction to proceed, using a mono-protected 1,4-diazepane (e.g., N-Boc-1,4-diazepane) is a highly recommended strategy to prevent the formation of the bis-arylated side product.[5] The protecting group ensures that only one nitrogen atom can act as a nucleophile. The synthesis would then involve the SNAr reaction followed by a deprotection step to yield the final product. This two-step approach often results in a cleaner reaction profile and a higher overall yield of the desired product after purification.
Q4: What are the optimal solvent and base conditions for this reaction?
Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[6] The choice of base is also critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction without competing with the diazepane nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity: Insufficient activation of the pyridine ring. 2. Poor Nucleophile: The diazepane may be protonated, reducing its nucleophilicity. 3. Degradation: Reactants or product may be unstable under the reaction conditions. | 1. Increase Temperature: Gently heat the reaction mixture (e.g., 60-80 °C) to increase the reaction rate. Monitor for degradation by TLC or LC-MS. 2. Ensure Stoichiometric Base: Use at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to scavenge the generated HCl. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can hydrolyze the starting material or interfere with the reaction. |
| Significant Formation of Bis-Arylated Side Product | Lack of Selectivity: Both nitrogen atoms of the 1,4-diazepane are reacting with the electrophile. | 1. Adjust Stoichiometry: Use a molar excess of 1,4-diazepane relative to 2-chloro-5-nitropyridine (e.g., 2-3 equivalents). This statistically favors mono-substitution. 2. Slow Addition: Add the 2-chloro-5-nitropyridine solution dropwise to the solution of 1,4-diazepane to maintain a high concentration of the nucleophile. 3. Use a Mono-Protected Diazepane: Employ N-Boc-1,4-diazepane as the starting material, followed by a deprotection step.[5] |
| Difficult Purification / Co-eluting Impurities | 1. Similar Polarity: The desired product and the bis-arylated impurity may have very similar polarities. 2. Residual Base: The organic base used in the reaction can be difficult to remove. | 1. Optimize Chromatography: Use a shallow gradient during column chromatography. Consider a different solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide to keep the amines deprotonated). 2. Acid-Base Extraction: Perform an aqueous workup. Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product and impurities into the aqueous layer. Then, basify the aqueous layer and re-extract the product. |
| Inconsistent Results / Poor Reproducibility | Reagent Quality: 1,4-diazepane is hygroscopic and can absorb water and carbon dioxide from the atmosphere, affecting its molar mass and reactivity. | 1. Use High-Purity Reagents: Purchase 1,4-diazepane from a reputable supplier and handle it under an inert atmosphere (e.g., in a glovebox or under Argon/Nitrogen). 2. Verify Reagent Purity: If possible, analyze the starting materials by NMR or another suitable technique before use. |
Reaction and Troubleshooting Workflow
The following diagrams illustrate the primary synthetic pathway and a logical troubleshooting flow.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-Arylation of Diazepanes with Nitropyridines
Welcome to the technical support guide for the N-arylation of diazepanes with nitropyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial synthetic transformation. The formation of an N-aryl bond between a diazepine core and a nitropyridine is a cornerstone in the synthesis of various pharmacologically active compounds. However, the reaction is often plagued by competing pathways that can diminish yields and complicate purification.
This guide is structured as a series of frequently encountered problems, providing not only solutions but also the underlying mechanistic rationale to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction is sluggish or stalls completely, resulting in low conversion of my starting materials. What's going wrong?
This is a common issue that typically points to insufficient activation of the pyridine ring or issues with the nucleophilicity of the diazepine under the reaction conditions.
Answer:
The primary mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr). This reaction's success hinges on the pyridine ring being sufficiently electron-deficient to be attacked by the diazepine nucleophile. The nitro group is a powerful electron-withdrawing group that activates the ring for this purpose.[1] However, several factors can still impede the reaction.
Troubleshooting Steps & Scientific Rationale:
-
Assess the Base: The base's role is to deprotonate the diazepine, increasing its nucleophilicity. If the base is too weak, the concentration of the reactive, deprotonated diazepine will be too low.
-
Rationale: The pKa of the protonated diazepine must be considered. A base should be chosen that can effectively deprotonate it without introducing competing side reactions.
-
Recommendation: Switch to a stronger, non-nucleophilic base. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, hindered organic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) or proton sponge can be more effective in aprotic solvents. Sodium hydride (NaH) can also be used for irreversible deprotonation but requires strictly anhydrous conditions.
-
-
Evaluate the Solvent: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1]
-
Rationale: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they can solvate the cationic counter-ion of the base and stabilize the anionic Meisenheimer complex without protonating the nucleophile.[2] Non-polar solvents like toluene or THF are generally poor choices unless phase-transfer catalysts are employed.
-
Recommendation: If you are not already, switch to DMSO or NMP. Ensure the solvent is anhydrous, as water can protonate the deprotonated diazepine and reduce its nucleophilicity.
-
-
Increase Thermal Energy: SNAr reactions have a significant activation energy barrier.
-
Rationale: Increasing the temperature provides the necessary energy to overcome the barrier for the formation of the Meisenheimer complex and subsequent expulsion of the leaving group.
-
Recommendation: Gradually increase the reaction temperature. Microwave irradiation can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3]
-
Table 1: Comparison of Reaction Conditions for Sluggish Reactions
| Parameter | Common Pitfall | Recommended Change | Rationale |
| Base | K₂CO₃, Et₃N | Cs₂CO₃, NaH, DBU | Stronger base increases the concentration of the active nucleophile. |
| Solvent | Toluene, THF | DMSO, NMP | Polar aprotic solvents stabilize the charged Meisenheimer intermediate.[1] |
| Temperature | Room Temp, 50 °C | 80-120 °C, Microwave | Overcomes the activation energy barrier for the SNAr reaction. |
Question 2: I'm observing a significant amount of a byproduct corresponding to the reduction of the nitro group to an amine. How can I prevent this?
This is a very common and problematic side reaction. The nitro group is susceptible to reduction under various conditions, leading to the formation of an aminopyridine derivative, which can then potentially react further.
Answer:
The reduction of the nitro group is a competing reaction pathway that deactivates the pyridine ring towards SNAr and introduces impurities.[4] This reduction can be caused by certain reagents or reaction conditions, particularly if trace metals are present or if the reaction is heated for extended periods in the presence of a hydrogen source.
Troubleshooting Steps & Scientific Rationale:
-
Choice of Base: Some base/solvent combinations can act as reducing agents, especially at elevated temperatures.
-
Rationale: For example, using an alkoxide base like NaOtBu can, in some cases, lead to electron transfer processes or act as a hydride source, resulting in nitro group reduction.
-
Recommendation: Use a carbonate base like Cs₂CO₃ or a hindered organic base like DBU. If using a metal hydride like NaH, ensure it is of high purity and that the reaction is performed under an inert atmosphere to prevent the formation of reducing species.
-
-
Avoid Catalytic Hydrogenation Conditions: If you are attempting a one-pot reaction or if there is carryover from a previous step, be aware of reagents that can reduce nitro groups.
-
Rationale: Reagents like H₂/Pd/C, Raney Nickel, Fe/HCl, or SnCl₂ are classic nitro-reducing systems and must be strictly avoided.[5][6] Even trace amounts of palladium from a prior step can facilitate reduction if a hydrogen source is present.
-
Recommendation: Ensure all reagents and glassware are free from transition metal residues from previous reactions. If a preceding step involved a hydrogenation, rigorous purification is essential.
-
-
Control Reaction Time and Temperature: Prolonged heating can promote decomposition and reduction pathways.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the formation of the desired product plateaus, work up the reaction to avoid the slow formation of the reduced byproduct. Consider using microwave heating to shorten the required reaction time.
-
Workflow: Diagnosing and Preventing Nitro Group Reduction
Caption: Troubleshooting workflow for unwanted nitro group reduction.
Question 3: My mass spectrometry data shows a peak corresponding to the addition of two nitropyridine units to my diazepine. How do I achieve mono-arylation?
Diazepanes are diamines, making bis-arylation a highly probable side reaction. Controlling the stoichiometry and reactivity is key to achieving selective mono-N-arylation.
Answer:
Since diazepanes possess two secondary amine nucleophiles, competitive reaction at both sites can lead to the undesired bis-arylated product. The strategy to favor mono-arylation involves manipulating stoichiometry, reaction conditions, or employing a protecting group strategy.
Troubleshooting Steps & Scientific Rationale:
-
Adjust Stoichiometry: This is the simplest and most direct method.
-
Rationale: Using an excess of the diazepine nucleophile statistically favors the reaction of a nitropyridine molecule with a yet-unreacted diazepine over one that has already been mono-arylated.
-
Recommendation: Start by using a 2-3 fold excess of the diazepine relative to the nitropyridine. This can be effective but may be wasteful if the diazepine is a valuable intermediate.
-
-
Slow Addition of the Electrophile: Adding the nitropyridine slowly maintains a low concentration of it in the reaction mixture.
-
Rationale: This ensures that the nitropyridine is more likely to encounter an unreacted diazepine molecule, thus minimizing the chance of a second arylation on the already-formed mono-aryl product.
-
Recommendation: Dissolve the nitropyridine in the reaction solvent and add it dropwise over several hours to a solution of the deprotonated diazepine at the reaction temperature.
-
-
Employ a Protecting Group Strategy: This is the most robust method for ensuring mono-arylation.
-
Rationale: By protecting one of the diazepine nitrogens with a suitable protecting group (e.g., Boc, Cbz), you physically block it from reacting. After the arylation of the unprotected nitrogen, the protecting group can be removed to yield the desired mono-arylated product.
-
Recommendation: Protect the diazepine with a Boc group. Perform the N-arylation, and then deprotect using standard acidic conditions (e.g., TFA in DCM).
-
Diagram: Competing Mono- vs. Bis-Arylation Pathways
Caption: Diagram illustrating the competition between mono- and bis-arylation.
Experimental Protocol: General Procedure for Mono-N-Arylation via SNAr
This protocol provides a starting point for the mono-N-arylation of a generic diazepine with a halonitropyridine. Always perform reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
-
Reagent Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the diazepine (2.0 eq.).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Add cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
-
Reaction Setup:
-
Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
In a separate flask, dissolve the halonitropyridine (1.0 eq., limiting reagent) in a minimal amount of anhydrous DMSO.
-
-
Reaction Execution:
-
Slowly add the nitropyridine solution to the heated diazepine mixture via syringe pump over 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS every hour after the addition is complete.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, using an appropriate solvent system like hexanes/ethyl acetate or DCM/methanol) to isolate the desired mono-arylated product.
-
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1’-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Welcome to the technical support center for the purification of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product. As a compound of interest in medicinal chemistry, achieving high purity is critical for reliable downstream applications.[1][2] This guide synthesizes established purification principles for related heterocyclic compounds to provide a robust framework for your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My crude product is a persistent oil and fails to crystallize. What are the potential causes and solutions?
Answer:
The oily nature of the crude product is a common issue, often stemming from the presence of residual solvents, unreacted starting materials, or byproducts that depress the melting point. The nitro group on the pyridine ring can also contribute to the formation of complex mixtures that are difficult to crystallize.
Potential Causes & Solutions:
-
Residual Solvent: Ensure your crude product is thoroughly dried under high vacuum. Co-evaporation with a solvent in which your compound is soluble but the impurities are less so, such as dichloromethane or ethyl acetate, followed by drying, can be effective.
-
Impurities: The presence of unreacted 1,4-diazepane or 2-chloro-5-nitropyridine can lead to an oily product. A preliminary purification by flash column chromatography is highly recommended before attempting crystallization.
-
Hygroscopic Nature: Pyridine-containing compounds can be hygroscopic, absorbing moisture from the atmosphere which can inhibit crystallization.[3] Always handle the compound in a dry environment and use anhydrous solvents.
Question 2: During silica gel column chromatography, my compound streaks badly on the TLC plate and I'm getting poor separation. How can I improve this?
Answer:
Streaking on TLC is often indicative of interactions between the basic nitrogen atoms in the diazepane ring and the acidic silica gel. This can lead to poor separation and low recovery. The nitro group can also contribute to strong adsorption on the silica surface.
Troubleshooting Steps:
-
Solvent System Modification: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral).
-
Sample Loading: Ensure your sample is loaded onto the column in a minimal amount of solvent and is pre-adsorbed onto a small amount of silica gel for better band resolution.
Question 3: My purified this compound is yellow to brown, but I expected a lighter color. Is this normal and how can I decolorize it?
Answer:
The yellow to brown discoloration can be due to the presence of chromophoric impurities, often arising from side reactions involving the nitro group, or degradation products.[4] While a pale yellow color might be inherent to the compound, a darker color suggests impurities.
Decolorization Techniques:
-
Activated Carbon Treatment: Dissolve the colored compound in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through a pad of Celite to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling.
-
Recrystallization: A carefully chosen recrystallization solvent system can selectively leave colored impurities in the mother liquor.
Frequently Asked Questions (FAQs)
What are the most common impurities I should expect in the synthesis of this compound?
Common impurities may include unreacted starting materials such as 1,4-diazepane and 2-chloro-5-nitropyridine, as well as potential byproducts from side reactions. Depending on the synthetic route, N-nitrosated diazepane derivatives could also be present as trace impurities.[5]
What is the recommended method for long-term storage of the purified compound?
This compound should be stored in a cool, dry, and dark place to prevent degradation.[6] Storage at 2-8 °C is recommended.[6] Due to its basic nitrogens, it may be sensitive to acidic conditions and atmospheric carbon dioxide. Storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Is this compound stable to heat?
Nitroaromatic compounds can be thermally sensitive. It is advisable to avoid prolonged exposure to high temperatures during purification. When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in DCM and spot it on a TLC plate. Develop the plate using a solvent system of DCM:MeOH (e.g., 98:2, 95:5). Visualize the spots under UV light (254 nm). If the compound streaks, add 0.5-1% TEA to the developing solvent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system (e.g., DCM with 1% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and add the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Solvent Screening:
The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Test a range of solvents of varying polarities.
| Solvent System | Expected Solubility |
| Ethanol | Good solubility when hot, poor when cold |
| Isopropanol | Similar to ethanol |
| Ethyl Acetate | Moderate solubility when hot |
| Toluene | Low solubility |
| Hexanes | Insoluble |
Procedure:
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum.
Visualizations
Caption: A typical purification workflow for this compound.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. vibrantpharma.com [vibrantpharma.com]
Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this important synthetic intermediate.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an electron-deficient aromatic ring, 2-chloro-5-nitropyridine, with a nucleophile, 1,4-diazepane (also known as homopiperazine).
Reaction Scheme: 2-Chloro-5-nitropyridine + 1,4-Diazepane → this compound + HCl
The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitro group (–NO₂) and the nitrogen atom within the pyridine ring activate the aromatic system for nucleophilic attack.[1][2][3] The nucleophilic amine of the 1,4-diazepane attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.
Caption: Figure 1: SNAr Mechanism via Meisenheimer Complex.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?
A1: Low or no yield is a common problem that can typically be traced to one of four key areas: reagent quality, reaction conditions (temperature and solvent), or the choice of base.
-
Reagent Purity & Stoichiometry:
-
1,4-Diazepane: This reagent can be hygroscopic and may degrade upon storage. Use freshly opened or properly stored material. Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion, but be aware that a large excess can complicate purification.
-
2-Chloro-5-nitropyridine: Ensure its purity. Impurities can inhibit the reaction.
-
Solvent: Anhydrous solvent is critical. The presence of water can protonate the amine nucleophile, reducing its nucleophilicity, and can also hydrolyze the starting material under harsh conditions.
-
-
Reaction Temperature:
-
Causality: SNAr reactions on heterocyclic systems often require significant thermal energy to overcome the activation barrier and to ensure the solubility of starting materials.[4] In many cases, reactants may not be fully soluble at room temperature, preventing the reaction from initiating.[4]
-
Solution: Gradually increase the reaction temperature. A common range for this type of reaction is 80-120 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
-
-
Choice of Base:
-
Causality: The reaction generates hydrochloric acid (HCl), which will protonate the basic 1,4-diazepane, rendering it non-nucleophilic. A base is required to neutralize this acid.
-
Solution: Add an inorganic, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-Diisopropylethylamine (DIPEA). K₂CO₃ is often preferred as it is inexpensive and easily removed during workup. Typically, 2-3 equivalents are used.
-
-
Solvent Selection:
-
Causality: The solvent plays a crucial role in stabilizing the charged intermediate and solvating the reactants. The wrong solvent can drastically slow down or stall the reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly hydrogen-bond with the amine nucleophile, leaving it more reactive.[5][6]
-
Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are these likely to be and how can I prevent them?
A2: The most common side product is the bis-arylated diazepine, where a second molecule of 2-chloro-5-nitropyridine reacts with the secondary amine of the desired product.
-
Causality: This occurs when the stoichiometry is not well-controlled or if the reaction is run for an extended period at high temperatures after the primary reaction is complete. The secondary amine on the product is still nucleophilic and can compete with the starting diazepine.
-
Prevention & Mitigation:
-
Control Stoichiometry: Use a slight excess of 1,4-diazepane relative to the 2-chloro-5-nitropyridine. This ensures the electrophile is consumed before it can react with the product. A 1:1.2 ratio of electrophile to nucleophile is a good starting point.
-
Slow Addition: Add the 2-chloro-5-nitropyridine solution slowly to a heated solution of the 1,4-diazepane and base. This maintains a high concentration of the primary nucleophile, favoring the desired reaction.
-
Monitor Closely: Track the reaction's progress carefully. Once the starting 2-chloro-5-nitropyridine is consumed (as determined by TLC or LC-MS), cool the reaction to prevent further reactivity.
-
Q3: The purification of the final product by column chromatography is difficult, often resulting in streaking and poor separation. What strategies can improve this?
A3: The basic nature of the two amine groups in the product can cause it to interact strongly with the acidic silica gel, leading to tailing and poor recovery.
-
Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel.
-
Solutions:
-
Basified Eluent: Add a small amount of a volatile base to your eluent system. A common choice is to use a mobile phase like Dichloromethane/Methanol with 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH). This base will compete for the active sites on the silica, allowing your product to elute more cleanly.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract the purified product back into an organic solvent.
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.
-
Experimental Workflow & Data
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for addressing low-yield issues.
Caption: Figure 2: Troubleshooting workflow for low yield.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Electrophile | 2-Chloro-5-nitropyridine | Good leaving group, activated ring. |
| Nucleophile | 1,4-Diazepane | The amine nucleophile. |
| Stoichiometry | 1 : 1.2 (Electrophile:Nucleophile) | Minimizes bis-arylation side product. |
| Solvent | DMF or DMSO (anhydrous) | Polar aprotic solvent enhances nucleophilicity.[5][6] |
| Base | K₂CO₃ (2-3 equivalents) | Neutralizes HCl byproduct without competing. |
| Temperature | 80 - 120 °C | Ensures solubility and sufficient reaction rate.[4] |
| Monitoring | TLC (e.g., 9:1 DCM:MeOH) or LC-MS | To track consumption of starting material. |
Optimized Experimental Protocol
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
1,4-Diazepane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add 1,4-diazepane (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.2-0.5 M with respect to the limiting reagent).
-
Heating: Begin stirring and heat the suspension to 100 °C.
-
Reagent Addition: In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over 20-30 minutes.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the 2-chloro-5-nitropyridine is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them with brine to remove residual DMF.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol. Add 0.5% ammonium hydroxide or triethylamine to the mobile phase to prevent streaking.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.
-
Frequently Asked Questions (FAQs)
Q: Can I use 2-fluoro-5-nitropyridine instead of the chloro- derivative? A: Yes. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[1] Fluorine is highly electronegative, which makes the carbon it's attached to more electrophilic and thus more susceptible to attack. Consequently, aryl fluorides are often more reactive in SNAr than aryl chlorides.[2]
Q: Is it possible to run this reaction at room temperature? A: While possible, it is generally not recommended for achieving a good yield in a reasonable timeframe. The solubility of 2-chloro-5-nitropyridine can be low at room temperature, and the activation energy for the reaction is significant. Heating is typically required to achieve an efficient conversion.[4]
Q: My final product appears oily or is a dark color. What does this indicate? A: A dark color often indicates the presence of impurities or degradation products, potentially from running the reaction at too high a temperature or for too long. An oily consistency might mean the product is not fully dry and contains residual solvent, or it could be impure. Effective purification, as described in Q3 of the troubleshooting guide, is essential.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of 1,4-Diazepane and 2-Chloro-5-Nitropyridine Coupling
Welcome to the technical support resource for the optimization of the nucleophilic aromatic substitution (SNAr) reaction between 1,4-diazepane and 2-chloro-5-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis of 1-(5-nitropyridin-2-yl)-1,4-diazepane.
Reaction Overview
The coupling of 1,4-diazepane and 2-chloro-5-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic amine of 1,4-diazepane attacks the electron-deficient pyridine ring at the carbon bearing the chlorine atom. The presence of the nitro group in the para position is crucial as it activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The reaction typically requires a base to neutralize the HCl generated.
Reaction Scheme:
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing actionable solutions based on mechanistic principles.
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield is a frequent challenge in SNAr reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of both 1,4-diazepane and 2-chloro-5-nitropyridine. Impurities can interfere with the reaction. 1,4-Diazepane can be hygroscopic; ensure it is dry.
-
Base Selection: A non-nucleophilic base is essential to prevent it from competing with the diazepane. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA). The base should be strong enough to neutralize the generated HCl.[1] The solubility of the base can also play a role; for instance, Cs₂CO₃ is more soluble in some organic solvents than K₂CO₃.[1]
-
Stoichiometry: An excess of 1,4-diazepane (1.1-1.5 equivalents) can be used to drive the reaction to completion, but this may lead to challenges in purification. Using a 1:1 stoichiometry with an appropriate amount of base (2-3 equivalents) is a good starting point.[1]
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[2][3][4] These solvents help to dissolve the reagents and stabilize the charged Meisenheimer intermediate.[5][6]
-
Temperature: SNAr reactions often require heating to overcome the activation energy barrier associated with the disruption of aromaticity.[4][7] A starting temperature of 80-100 °C is recommended. If the reaction is slow, the temperature can be gradually increased. In some cases, temperatures up to 300 °C in a flow reactor have been used for less activated substrates.[8]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition of the product or starting materials.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer: Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Bis-arylated Diazepane | Reaction of the product with another molecule of 2-chloro-5-nitropyridine. | Use a slight excess of 1,4-diazepane or control the stoichiometry carefully. Add the 2-chloro-5-nitropyridine slowly to the reaction mixture. |
| Hydrolysis of 2-chloro-5-nitropyridine | Reaction with trace amounts of water in the solvent or on glassware. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition Products | Thermal degradation of starting materials or product at high temperatures. | Optimize the reaction temperature and time by monitoring the reaction progress. Avoid excessive heating. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure product. What are the recommended purification techniques?
Answer: The purification of this compound can be challenging due to its polarity and the potential for co-eluting impurities.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (inorganic salts) is present, it can be filtered off. The filtrate can then be diluted with a suitable organic solvent like ethyl acetate and washed with water and brine to remove the polar solvent (e.g., DMF, DMSO) and any remaining inorganic salts.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol), is typically effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: Why is 2-chloro-5-nitropyridine a good substrate for this SNAr reaction?
A1: The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom and the presence of electron-withdrawing groups. The order of reactivity for chloropyridine isomers is generally 4-chloro > 2-chloro >> 3-chloro.[9] The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, and when the leaving group is at the 2- or 4-position, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, thus stabilizing it.[9] The presence of a strong electron-withdrawing group like the nitro group (-NO₂) at the 5-position (para to the chlorine) further activates the ring towards nucleophilic attack, making 2-chloro-5-nitropyridine a highly reactive substrate.[1]
Q2: Can I use other bases for this reaction?
A2: Yes, other non-nucleophilic organic or inorganic bases can be used. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1] The choice of base can influence the reaction rate and should be optimized for your specific conditions.[10]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally favored because they can solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anion.[4] They also help to stabilize the charged intermediate.[2][5][6][11] Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[12]
Q4: Is it possible to run this reaction without a catalyst?
A4: Yes, this reaction is typically performed without a catalyst. The electron-deficient nature of the 2-chloro-5-nitropyridine ring is sufficient to drive the reaction with a nucleophile like 1,4-diazepane, especially with heating.[1][8]
Experimental Protocol
General Procedure for the Synthesis of this compound
Caption: General experimental workflow for the coupling reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.1 eq), potassium carbonate (2.0 eq), and a suitable volume of anhydrous DMF.
-
Addition of Electrophile: Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids and wash with ethyl acetate. Combine the filtrate and washes, and wash with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Solubility Challenges with 1-(5-Nitropyridin-2-yl)-1,4-diazepane in Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of 1-(5-Nitropyridin-2-yl)-1,4-diazepane (CAS 287114-27-6) in biological assays.[1][2] While this compound presents promising characteristics, its effective biological evaluation is often hampered by its limited solubility, a common hurdle for many new chemical entities in drug discovery.[3][4] This guide offers a structured, question-and-answer-based approach to systematically address and resolve these challenges, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility of this compound in my assay?
A1: Identifying solubility issues early is crucial. Common indicators include:
-
Visible Precipitation: Cloudiness, particulates, or a film in your stock solutions or assay wells.
-
Poor Reproducibility: High variability between replicate wells or experiments.
-
Non-linear Dose-Response Curves: A flat or unusually shaped curve that does not follow expected pharmacological models.
-
Assay Interference: The compound may interfere with the detection method (e.g., light scattering in absorbance or fluorescence assays).
-
Discrepancies between Biochemical and Cell-based Assays: A compound may appear active in a biochemical assay but show no activity in a cell-based assay due to an inability to cross cell membranes in its precipitated form.[5]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A2: Understanding the distinction between these two solubility types is fundamental for designing effective experiments with poorly soluble compounds.
-
Kinetic Solubility is the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous buffer.[6][7] This is often the more relevant measure for high-throughput screening (HTS) and initial in vitro assays where compounds are introduced from a concentrated stock.[8]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with its solid form.[9][10] This value is typically lower than kinetic solubility and is more relevant for later-stage drug development, such as formulation for in vivo studies.[7]
For initial biological assays, you are primarily dealing with kinetic solubility. The goal is to maintain the compound in a supersaturated but stable state for the duration of the assay.[9]
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a systematic workflow for addressing the poor solubility of this compound.
Step 1: Optimizing the Stock Solution and Dilution Protocol
The first line of defense against poor solubility is to optimize the preparation and handling of your compound stock solutions.
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of poorly soluble compounds due to its high solubilizing power and miscibility with water.[5][11] However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells and may affect enzyme activity.[11][12]
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO.
-
Ensure complete dissolution by gentle warming (to 37°C) and vortexing. Sonication can also be employed to aid dissolution.[5]
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
A4: The dilution process is a critical step where precipitation often occurs. The key is to minimize the final concentration of DMSO in your assay while keeping the compound in solution.
Best Practices for Dilution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay. Some cell lines may tolerate up to 1%, but this should be empirically determined.[12]
-
Serial Dilutions: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. This helps to avoid shocking the compound out of solution.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by pipetting up and down or by using a vortex mixer for larger volumes.
-
Pre-warm the Assay Buffer: Warming the assay buffer to the assay temperature (e.g., 37°C) can sometimes improve solubility.
Experimental Workflow for Optimizing Dilution
Caption: Workflow for preparing and diluting poorly soluble compounds.
Step 2: Employing Solubilizing Excipients
If optimizing the solvent and dilution protocol is insufficient, the next step is to consider the use of solubilizing excipients.
A5: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[13]
-
Common Co-solvents: Examples include polyethylene glycol 300 (PEG 300), propylene glycol, and ethanol.[13]
-
Causality: By reducing the interfacial tension between the aqueous solution and the hydrophobic compound, co-solvents make it energetically more favorable for the compound to remain in solution.[13]
-
Caution: Co-solvents can impact biological systems. It is essential to run appropriate vehicle controls to ensure the co-solvent itself is not affecting the assay outcome.[11][14]
Table 1: Common Co-solvents and Their Typical Starting Concentrations
| Co-solvent | Typical Starting Concentration in Assay | Potential Issues |
| PEG 300 | 1-5% | Can affect enzyme kinetics and cell viability. |
| Propylene Glycol | 1-5% | Generally well-tolerated, but can cause cell stress at higher concentrations. |
| Ethanol | 0.5-2% | Can denature proteins and affect cell membranes.[12] |
A6: Yes, surfactants are amphiphilic molecules that can significantly enhance the solubility of poorly soluble drugs.[15][16][17]
-
Mechanism of Action: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds like this compound in their lipophilic core, thereby increasing their apparent solubility in the aqueous medium.[15][16][17][18] Surfactants also improve the wettability of the compound.[18][19]
-
Common Surfactants: Tween® 20, Tween® 80, and Pluronic® F-68 are commonly used non-ionic surfactants in biological assays.
-
Protocol: Prepare a stock solution of the surfactant in your assay buffer. Add the DMSO stock of your compound to the surfactant-containing buffer.
-
Self-Validation: Always include a vehicle control with the surfactant alone to check for any effects on the assay.
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[20][21][22][23][24]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[23]
-
Considerations: The addition of cyclodextrins should be carefully considered as they can sometimes interfere with drug-target interactions if the complex is too stable.[20][25] It is crucial to determine if the cyclodextrin itself has any effect on your biological system.[12]
Decision Tree for Choosing a Solubilization Strategy
Caption: A decision-making workflow for selecting a solubilization method.
Step 3: Advanced Formulation Strategies
For compounds with very low solubility or for in vivo applications, more advanced formulation strategies may be necessary.
A8: Formulating a poorly soluble compound as nanoparticles can significantly improve its dissolution rate and bioavailability.[3][4][26][27][28]
-
Mechanism: By reducing the particle size to the nanometer range, the surface area-to-volume ratio of the compound is dramatically increased.[26][27][29] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[25][26]
-
Types of Nanoparticles: This can include nanocrystals, where the nanoparticles are composed of the pure drug, or nano-formulations where the drug is encapsulated in a carrier material.[3][27]
-
Application: While more complex to prepare, nanoparticle formulations are a powerful tool for enabling the development of challenging compounds.[3][30][31]
A9: A solid dispersion is a system where the poorly soluble drug is dispersed in a solid hydrophilic carrier, usually a polymer.[30][31]
-
Mechanism: The drug is present in an amorphous (non-crystalline) state, which has a higher energy and thus greater solubility and faster dissolution compared to the stable crystalline form.[25][32]
-
Preparation: Techniques like spray drying and hot-melt extrusion are used to create solid dispersions.[32]
-
Relevance: This is a common strategy in pharmaceutical development to improve the oral bioavailability of drugs.[33] For in vitro assays, the solid dispersion can be dissolved to create a stock solution.
Summary of Troubleshooting Strategies
Table 2: Comparison of Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity | Simple to implement | Potential for assay interference and toxicity |
| Surfactants | Micellar encapsulation, improved wetting | Highly effective for many compounds | Can affect cell membranes and protein conformation |
| Cyclodextrins | Inclusion complex formation | Generally low toxicity, effective | Can interfere with drug-target binding, relatively expensive |
| Nanoparticles | Increased surface area, faster dissolution | Significant increase in bioavailability | More complex preparation, potential for instability |
| Solid Dispersions | Amorphous state, enhanced dissolution | Substantial improvement in solubility | Requires specialized equipment for preparation |
Conclusion
Overcoming the poor solubility of this compound in biological assays is a multi-faceted challenge that can be systematically addressed. By starting with the optimization of stock solution preparation and dilution, and then methodically exploring the use of co-solvents, surfactants, and cyclodextrins, researchers can significantly improve the quality and reliability of their data. For particularly challenging cases, advanced formulations like nanoparticles and solid dispersions offer powerful solutions. It is imperative to accompany each strategy with appropriate vehicle controls to ensure the observed biological effects are due to the compound of interest and not the solubilizing agents.
References
- 1. This compound | CAS 287114-27-6 [matrix-fine-chemicals.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 24. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 28. NANOPARTICLE TECHNOLOGY: FORMULATING POORLY WATER-SOLUBLE COMPOUNDS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 29. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 30. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 31. mdpi.com [mdpi.com]
- 32. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of the nitro group in 1-(5-Nitropyridin-2-yl)-1,4-diazepane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(5-Nitropyridin-2-yl)-1,4-diazepane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical laboratory experience to ensure the integrity and success of your research.
Introduction to the Stability Profile
This compound is a versatile molecule in medicinal chemistry and drug discovery. However, the presence of the nitro group on the electron-deficient pyridine ring introduces specific stability challenges that researchers must navigate. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic system, making it susceptible to certain degradation pathways.[1] This guide will address the primary stability concerns: susceptibility to reduction, nucleophilic aromatic substitution, and degradation under various pH and light conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Unexpected Reduction of the Nitro Group
Symptom: You observe the formation of byproducts corresponding to the amino (–NH₂) or hydroxylamino (–NHOH) analogues of your starting material, confirmed by mass spectrometry or NMR.
Probable Cause: The nitro group on the pyridine ring is susceptible to reduction under various conditions.[2][3] This can be an intended transformation but is often an undesired side reaction. Common culprits include:
-
Catalytic Hydrogenation Conditions: Use of common catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source will readily reduce the nitro group.[2][3]
-
Metal-Based Reducing Agents: The presence of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media can lead to reduction.[2][4]
-
Hydride Reagents: While less common for aromatic nitro reduction, certain strong hydride reagents might cause partial or full reduction.
Solution Protocol: Preventing Unwanted Reduction
-
Reagent Selection:
-
Avoid common catalytic hydrogenation setups (e.g., H₂, Pd/C) if the nitro group needs to be preserved.
-
Be cautious with reactions involving metal powders or salts, especially under acidic conditions. If a metal catalyst is necessary for another part of your synthesis, consider using less reactive metals or carefully controlling the reaction temperature and time.
-
-
Reaction Condition Optimization:
-
pH Control: Maintain a neutral or slightly acidic pH if possible, as highly acidic conditions with certain metals can accelerate reduction.
-
Temperature: Run reactions at the lowest effective temperature to minimize side reactions.
-
-
Alternative Synthetic Strategies:
-
If subsequent steps require reductive conditions, consider introducing the nitro group at a later stage in your synthetic route.
-
Workflow for Selective Reactions:
Caption: Decision workflow for minimizing nitro group reduction.
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr)
Symptom: You detect byproducts where a nucleophile present in the reaction mixture has displaced a group on the pyridine ring, often at the position adjacent to the diazepine linkage or another suitable leaving group.
Probable Cause: The electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the ring for nucleophilic aromatic substitution (SNAr).[1][5] The attack is most favorable at the positions ortho and para to the nitro group (C2 and C6).[6] In this compound, the C2 position is substituted by the diazepine, but other positions can still be reactive, or the diazepine itself could be displaced under harsh conditions.
Mechanism of SNAr Activation: The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, lowering the activation energy for the substitution.[5]
Caption: Simplified SNAr mechanism on a nitropyridine.
Solution Protocol: Suppressing SNAr Reactions
-
Nucleophile Control:
-
Avoid strong nucleophiles (e.g., alkoxides, thiolates, primary/secondary amines) if they are not the intended reactants.[7]
-
If a nucleophilic reagent is required for another transformation, use the mildest possible nucleophile and stoichiometric amounts.
-
-
Temperature Management:
-
SNAr reactions are often accelerated by heat.[7] Perform reactions at lower temperatures to disfavor this pathway.
-
-
Solvent Choice:
-
Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions. Consider less polar solvents if the primary reaction allows.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry place. One supplier recommends storage at 2-8 °C.[8] It should be kept in a tightly sealed container, protected from light and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[8] | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Light | Amber vial or dark location | Prevents potential photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Avoids hydrolysis and other moisture-mediated reactions. |
Q2: How does pH affect the stability of the compound in solution?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Protonation of the pyridine nitrogen and the diazepine nitrogens can occur. While the pyridine ring itself is relatively stable, strong acidic conditions can catalyze hydrolysis or other degradation pathways, especially with heat.[9]
-
Neutral Conditions (pH 6-8): The compound generally exhibits its best stability in this range.
-
Basic Conditions (pH > 9): High pH can promote degradation.[10] The presence of strong bases can increase the likelihood of nucleophilic attack on the electron-deficient pyridine ring. Some nitropyridine compounds have shown degradation in basic solutions.[11]
Q3: Is the compound sensitive to light?
Q4: What analytical techniques are best for monitoring the stability and purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity and quantifying degradation products. A reversed-phase C18 column with a UV detector is a standard starting point. Monitoring at multiple wavelengths can be beneficial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation products by providing molecular weight information.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the starting material and for characterizing any major impurities or degradation products.
-
UV-Visible Spectroscopy: Can be used to monitor for changes in the electronic structure of the molecule, which may indicate degradation.[12]
Recommended HPLC-UV Method for Purity Check:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 330 nm |
| Injection Volume | 10 µL |
References
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ijmr.net.in [ijmr.net.in]
- 13. labcompare.com [labcompare.com]
Troubleshooting guide for the synthesis of substituted nitropyridinyl diazepanes
Welcome to the technical support center for the synthesis of substituted nitropyridinyl diazepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this complex synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of substituted nitropyridinyl diazepanes, providing potential causes and actionable solutions.
Part 1: Synthesis of the 2-Amino-5-nitropyridine Precursor
Question 1: My nitration of 2-aminopyridine is resulting in a low yield and multiple products. What's going wrong?
Answer:
Low yields and the formation of multiple nitrated isomers are common issues in the nitration of aminopyridines. The strong activating and ortho-, para-directing effect of the amino group can compete with the inherent electronic preference of the pyridine ring for substitution.
Potential Causes and Solutions:
-
Reaction Conditions: The nitration of pyridine derivatives is highly sensitive to temperature and the composition of the nitrating mixture.
-
Over-nitration: Running the reaction at too high a temperature or for an extended period can lead to the formation of dinitro products.
-
Incorrect Regioselectivity: The ratio of nitric acid to sulfuric acid is crucial for controlling the nitrating species (NO₂⁺). An improper ratio can lead to a less selective reaction. The protonation of the pyridine nitrogen in strong acid deactivates the ring, making nitration more difficult.[1]
-
-
Alternative Synthetic Route: Consider a two-step approach where 2-chloropyridine is first nitrated to 2-chloro-5-nitropyridine and then aminated. This can provide better regioselectivity.[2]
Experimental Protocol: Nitration of 2-Aminopyridine [3]
-
In a reaction vessel, dissolve 2-aminopyridine (0.2 mol) in 1,2-dichloroethane.
-
Cool the solution to below 10°C.
-
Slowly add a pre-mixed, cooled solution of concentrated sulfuric acid and fuming nitric acid (45.17g) dropwise over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to a pH of 5-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-nitropyridine.
Part 2: Synthesis of the Substituted Ethane-1,2-diamine Precursor
Question 2: My reductive amination to produce the N,N'-disubstituted ethanediamine is inefficient. What can I do to improve it?
Answer:
Reductive amination is a powerful method for amine synthesis, but its success depends on the careful control of reaction conditions to favor imine formation and subsequent reduction.[4][5]
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound (e.g., glyoxal or a protected equivalent) to form the imine can be slow or reversible.
-
Use of a Dehydrating Agent: The addition of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, can drive the equilibrium towards imine formation.[4]
-
Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to remove water azeotropically.
-
-
Choice of Reducing Agent: The reducing agent should be selective for the imine over the starting carbonyl compound.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is effective at slightly acidic pH.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is often preferred due to the lower toxicity of its byproducts.[6]
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source is a greener alternative.[5]
-
-
Side Reactions: Over-alkylation can be an issue if the newly formed secondary amine is more nucleophilic than the starting amine. Using a stoichiometry with a slight excess of the diamine can help to minimize this.
Experimental Workflow: Reductive Amination
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scalable Synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane for Preclinical Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. As a crucial intermediate in the development of various therapeutic agents, including novel treatments for tuberculosis, robust and reproducible synthesis of this compound is paramount.[1][2] This document moves beyond a simple protocol, offering troubleshooting solutions and answers to frequently asked questions based on established chemical principles and field-proven insights.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of 1,4-diazepane acts as a nucleophile, displacing the chlorine atom on the 2-position of the 2-chloro-5-nitropyridine ring. The reaction is activated by the strongly electron-withdrawing nitro group at the 5-position, which stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution.
The general workflow is depicted below:
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
A1: Low yield is a common issue that can often be traced back to several key parameters:
-
Inefficient Deprotonation: 1,4-diazepane requires deprotonation to act as an effective nucleophile. If a weak or insufficient amount of base is used, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Employ a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in at least 2-3 molar equivalents relative to the limiting reagent. The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in an SNAr reaction.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). These solvents effectively solvate the cations of the base while poorly solvating the amine nucleophile, thus enhancing its reactivity. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydroxypyridine byproducts.
-
-
Inadequate Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
-
Solution: The reaction is typically run at elevated temperatures, often between 80-120 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, avoiding excessive heat which could lead to decomposition of the nitro-aromatic compound.
-
Q2: I'm observing a significant impurity with a higher molecular weight than my product. I suspect it's a di-substituted byproduct. How can I prevent this?
A2: This is a classic selectivity problem. 1,4-diazepane has two secondary amine groups, both of which can react with 2-chloro-5-nitropyridine. The formation of the di-substituted product, 1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane, is a common side reaction.
-
Stoichiometric Control: The relative ratio of your reactants is the most critical factor.
-
Solution: Use a molar excess of 1,4-diazepane (typically 1.5 to 3 equivalents) relative to 2-chloro-5-nitropyridine. This statistically favors the mono-substitution, as a molecule of 2-chloro-5-nitropyridine is more likely to encounter an unreacted diazepine than the mono-substituted product.
-
-
Slow Addition: The rate of addition can influence selectivity, especially on a larger scale.
-
Solution: Add the 2-chloro-5-nitropyridine solution dropwise to the heated solution of 1,4-diazepane and base. This maintains a high concentration of the diazepine relative to the electrophile throughout the reaction, minimizing the chance of double substitution.
-
Q3: The reaction stalls and does not proceed to completion, even with extended heating. What should I investigate?
A3: A stalled reaction points towards an issue with one of the core components or conditions.
-
Reagent Quality: Starting materials can degrade over time or be of insufficient purity.
-
Solution: Verify the purity of your 2-chloro-5-nitropyridine and 1,4-diazepane by NMR or melting point. 2-chloro-5-nitropyridine can be sensitive to light and moisture. Ensure your 1,4-diazepane has not formed a carbonate salt through exposure to atmospheric CO₂, which would render it less nucleophilic.
-
-
Inert Atmosphere: While not always strictly necessary, side reactions can occur in the presence of oxygen at high temperatures.
-
Solution: For maximum reproducibility, especially during scale-up, run the reaction under an inert atmosphere of nitrogen or argon. This prevents potential oxidative side reactions that could consume starting materials or degrade the product.
-
Q4: I am having difficulty purifying the final product. The crude material is an oil that is resistant to crystallization, and column chromatography gives poor separation.
A4: Purification of polar, basic compounds like this diazepine derivative can be challenging.
-
Column Chromatography Optimization:
-
Solution 1: Use a polar stationary phase like silica gel, but deactivate it first by pre-treating the column with your mobile phase containing 1-2% triethylamine. This masks the acidic silanol groups on the silica surface, which can cause irreversible binding and streaking of your basic product. A gradient elution from dichloromethane (DCM) to 5-10% methanol in DCM is a good starting point.
-
-
Salt Formation and Purification:
-
Solution 2: Convert the crude basic product into a salt, such as the hydrochloride (HCl) salt. This is often a crystalline, stable solid that is easier to handle and purify. Dissolve the crude product in a suitable solvent like ethyl acetate or isopropanol and add a solution of HCl in ether or isopropanol. The precipitated salt can be filtered and washed. The purified free base can then be regenerated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction. This method is highly effective for removing non-basic impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for reaction monitoring and final product characterization? A1: For reaction monitoring, Thin Layer Chromatography (TLC) using a mobile phase like 10% Methanol/DCM with a UV indicator is effective. For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Q2: What are the key safety precautions for this synthesis? A2: 2-chloro-5-nitropyridine is a toxic and irritating compound. 1,4-diazepane is corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS) before use.
Q3: What are the recommended storage conditions for this compound? A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. Storage at 2-8 °C under an inert atmosphere is recommended for long-term stability to prevent degradation.[3]
Key Experimental Protocol & Data
The following is a representative protocol for the synthesis on a multi-gram scale.
| Parameter | Value/Condition | Rationale |
| Limiting Reagent | 2-chloro-5-nitropyridine | The more expensive and functionalized starting material. |
| Nucleophile | 1,4-diazepane | 2.0 equivalents |
| Base | K₂CO₃ (anhydrous) | 2.5 equivalents |
| Solvent | Anhydrous Acetonitrile (ACN) | Good balance of polarity and boiling point; easier to remove than DMF/DMSO. |
| Temperature | 80 °C (Reflux) | Sufficient to drive the SNAr reaction at a reasonable rate. |
| Reaction Time | 12-18 hours | Monitor by TLC/LC-MS for completion. |
| Typical Yield | 80-90% | After purification. |
| Typical Purity | >97% | By HPLC.[3] |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,4-diazepane (2.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in a minimum amount of anhydrous acetonitrile.
-
Add the 2-chloro-5-nitropyridine solution dropwise to the heated reaction mixture over 30 minutes.
-
Maintain the reaction at 80 °C and monitor its progress every 2-4 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using one of the methods described in the Troubleshooting Guide (Q4).
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(5-Nitropyridin-2-yl)-1,4-diazepane and Related Diazepane Analogs
A Special Report for Researchers in Medicinal Chemistry and Drug Discovery
The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for interaction with a wide array of biological targets, leading to diverse pharmacological effects. The introduction of a nitropyridine moiety, a known pharmacophore, to the diazepane ring system presents an intriguing avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activity of 1-(5-Nitropyridin-2-yl)-1,4-diazepane against other reported diazepane analogs, drawing upon existing experimental data to highlight promising areas of investigation.
The Diazepane Scaffold: A Versatile Template for Drug Design
The seven-membered diazepine ring system, particularly the 1,4-diazepane isomer, is a cornerstone in the development of central nervous system (CNS) active drugs. The classical example, diazepam (Valium), a benzodiazepine, underscores the potential of this scaffold to modulate GABAA receptors, leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. However, the therapeutic landscape of diazepane derivatives extends far beyond CNS applications, with analogs demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
The biological activity of diazepane derivatives is highly dependent on the nature and position of substituents on the diazepane ring and any fused ring systems. These modifications influence the molecule's affinity and selectivity for its biological targets, as well as its pharmacokinetic properties.
The Influence of the Nitropyridine Moiety
Nitropyridine derivatives are recognized for their broad spectrum of biological activities.[3] The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the pyridine ring, influencing its interaction with biological macromolecules. The incorporation of a 5-nitropyridin-2-yl group onto the 1,4-diazepane scaffold is a rational design strategy to explore novel pharmacological profiles. This combination of a flexible diazepane ring with an electronically distinct aromatic system offers the potential for unique target interactions.
Comparative Biological Activities of Diazepane Analogs
While specific experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related analogs. The following sections compare the known activities of various classes of diazepane derivatives.
Table 1: Comparative Biological Activities of Selected Diazepane Analogs
| Compound Class | Specific Analog(s) | Primary Biological Activity | Key Findings |
| Benzodiazepines | Diazepam | Anxiolytic, Anticonvulsant | Positive allosteric modulator of GABAA receptors. |
| Benzo[b]pyrano[2,3-e][4][5]diazepines | Analogue 9 | Cytotoxic (Anticancer) | IC50 values of 16.19 µM (HCT-116) and 17.16 µM (MCF-7).[1] |
| 1,4-Diazepane-based Sigma Ligands | Benzofurane and Quinoline derivatives | Sigma Receptor (σR) Ligands | High σR affinity with low cytotoxicity.[4][6] |
| 1,4-Diazepane-2,5-diones | Not specified | LFA-1 Inhibitors | Potent inhibitors of Lymphocyte Function-Associated Antigen-1.[7] |
| Nitropyridine-containing compounds | 5-nitropyridin-2-yl derivative | Enzyme Inhibition | Dual inhibitor of chymotrypsin (IC50 = 8.67 µM) and urease (IC50 = 29.21 µM).[3] |
| Nitropyridine-linked thiazolidinones | Arylidene derivatives | Cytotoxic (Anticancer) | High selectivity against MCF-7 (IC50 = 6.41 µM) and HepG2 (IC50 = 7.63 µM) cell lines.[3] |
Potential Therapeutic Areas for this compound
Based on the activities of its constituent pharmacophores, this compound holds potential in several therapeutic areas:
-
Oncology: The demonstrated cytotoxicity of both benzodiazepine analogs and various nitropyridine-containing compounds suggests that this compound should be evaluated for its antiproliferative activity against a panel of cancer cell lines.[1][3] The low cytotoxicity observed for some diazepane-based sigma receptor ligands also suggests that nuanced structural modifications could lead to selective anticancer agents with favorable safety profiles.[4][6]
-
Infectious Diseases: The antimicrobial and antifungal properties reported for some diazepine and nitropyridine derivatives warrant the investigation of this compound against a range of pathogenic microbes.[5][8]
-
Central Nervous System Disorders: Given the historical success of benzodiazepines, exploring the CNS activity of this compound is a logical step. Its potential interaction with various CNS receptors, including but not limited to GABAA and sigma receptors, could unveil novel treatments for anxiety, epilepsy, or neurodegenerative diseases.
Experimental Workflows and Methodologies
To elucidate the biological activity profile of this compound, a systematic experimental approach is necessary.
Diagram 1: General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Experimental Protocols
1. Synthesis of this compound:
A plausible synthetic route involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 1,4-diazepane.
-
Step 1: Dissolve 1,4-diazepane (1.1 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Step 2: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Step 3: Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.
-
Step 4: Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Step 8: Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
2. In Vitro Cytotoxicity Assay (MTT Assay):
This assay assesses the effect of the compound on cell viability.
-
Step 1: Seed human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Step 2: Prepare serial dilutions of this compound in cell culture medium.
-
Step 3: Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.
-
Step 4: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Step 5: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Step 6: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Step 7: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Step 1: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Step 2: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Step 3: Add the microbial inoculum to each well.
-
Step 4: Include positive (microorganism with no compound) and negative (broth only) controls.
-
Step 5: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Step 6: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The fusion of the 1,4-diazepane scaffold with a 5-nitropyridine moiety in this compound presents a promising starting point for the discovery of new therapeutic agents. Based on the biological activities of related analogs, this compound warrants investigation for its potential anticancer, antimicrobial, and CNS-modulating properties. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of its biological profile. Further structure-activity relationship (SAR) studies, involving modifications of both the diazepane and nitropyridine rings, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective drug candidates.
References
- 1. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
- 2. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches | MDPI [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antibacterial and antifungal activities of some N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel 1,4-Diazepane Scaffolds and Established LFA-1 Inhibitors
This guide provides a comprehensive comparison of the efficacy of a novel class of LFA-1 inhibitors, represented by the 1,4-diazepane scaffold, against well-characterized LFA-1 antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel immunomodulatory therapeutics. We will delve into the mechanistic underpinnings of LFA-1 inhibition, present comparative quantitative data, and provide detailed experimental protocols for the validation of potential lead compounds.
The Rationale for Targeting LFA-1
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on the surface of all leukocytes, is a critical mediator of immune cell adhesion and trafficking.[1][2][3] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1), which is often upregulated on endothelial and epithelial cells during inflammation, facilitates key processes in the immune response.[1][4][5] These processes include the migration of T-cells to inflammatory sites, T-cell activation, and the formation of the immunological synapse.[2][6] Consequently, the LFA-1/ICAM-1 axis represents a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases.[1][6][7]
The therapeutic potential of antagonizing the LFA-1/ICAM-1 interaction has been validated by the clinical success of molecules like Lifitegrast, an LFA-1 antagonist approved for the treatment of dry eye disease.[4][8][9] Lifitegrast functions by binding to LFA-1 on T-cells, thereby preventing its interaction with ICAM-1 and reducing the inflammatory cascade on the ocular surface.[8][10][11] This guide will use Lifitegrast as a primary benchmark for comparison, alongside other notable LFA-1 inhibitors.
LFA-1 Signaling and Inhibition
The activation of LFA-1 is a complex process involving conformational changes that shift the integrin from a low-affinity to a high-affinity state for its ligands.[12][13] This "inside-out" signaling is triggered by intracellular events, such as T-cell receptor (TCR) or chemokine receptor engagement, leading to the recruitment of signaling molecules like talin and kindlin-3 to the cytoplasmic tail of LFA-1.[13][14] Conversely, ligand binding can initiate "outside-in" signaling, further modulating cellular functions.[15][16]
Inhibitors of the LFA-1/ICAM-1 interaction can be broadly categorized based on their mechanism of action. Some, like Lifitegrast, are direct competitive antagonists that bind to the I-domain of LFA-1, the primary binding site for ICAM-1.[5][17] Others may act allosterically, binding to sites distinct from the ICAM-1 binding pocket but inducing conformational changes that prevent ligand engagement.[5]
Figure 1: Simplified LFA-1 activation and inhibition pathway.
A New Frontier: 1,4-Diazepane-Based LFA-1 Inhibitors
Recent research has identified the 1,4-diazepane scaffold as a novel and potent class of LFA-1 inhibitors.[3][18][19] Compounds based on this structure, such as 1,4-diazepane-2,5-diones and 1,4-diazepane-2-ones, have demonstrated high-affinity antagonism of the LFA-1/ICAM-1 interaction.[3][18][19] While specific data for this compound is not yet widely published in peer-reviewed literature, its structural similarity to this emerging class of inhibitors suggests it likely operates through a similar mechanism. For the purpose of this guide, it will be considered a representative of this promising chemical series.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of representative LFA-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the efficacy of different compounds in blocking the LFA-1/ICAM-1 interaction or LFA-1 mediated cellular functions.
| Compound/Drug Name | Class/Scaffold | Assay Type | Target System | IC50 Value | Reference(s) |
| 1,4-Diazepane-2-one (18e) | 1,4-Diazepane | LFA-1/ICAM-1 Binding | Cell-Free | 70 nM | [19] |
| 1,4-Diazepane-2-one (18d) | 1,4-Diazepane | LFA-1/ICAM-1 Binding | Cell-Free | 110 nM | [19] |
| Lifitegrast (SAR 1118) | Tetrahydroisoquinoline | T-cell Adhesion | Human T-cells (HuT 78) | Varies by condition | [17] |
| Compound 3 | N/A | LFA-1/ICAM-1 Binding | ELISA | 2 nM | [5] |
| A-286982 | Allosteric Inhibitor | LFA-1/ICAM-1 Binding | ELISA | >200 nM | [5] |
| Lovastatin | Statin | Cell-Free Binding | LFA-1/ICAM-1 | Low micromolar | [20][21] |
| XVA143 | Small Molecule | N/A | N/A | N/A | [21][22] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions, cell types, and methodologies across different studies. The data presented here is for illustrative purposes to highlight the relative potencies of different LFA-1 inhibitor classes.
Experimental Protocols for Efficacy Determination
To ensure rigorous and reproducible evaluation of novel LFA-1 inhibitors like this compound, standardized and well-validated assays are essential. Below are detailed protocols for key in vitro experiments.
Experimental Workflow Overview
Figure 2: General experimental workflow for LFA-1 inhibitor evaluation.
Protocol 1: Cell-Free LFA-1/ICAM-1 Binding Assay (ELISA-based)
Rationale: This assay provides a direct measure of a compound's ability to inhibit the protein-protein interaction between LFA-1 and ICAM-1 in a purified system, removing the complexities of cellular signaling.[23] It is an excellent primary screen for identifying direct binding inhibitors.
Methodology:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a recombinant human ICAM-1-Fc fusion protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the test compound (e.g., this compound) and known inhibitors (e.g., Lifitegrast) in an assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2, which is crucial for LFA-1 activation).
-
Add the diluted compounds to the wells.
-
-
LFA-1 Incubation:
-
Add purified, biotinylated recombinant LFA-1 protein to the wells at a pre-determined optimal concentration.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the plate 5 times with wash buffer to remove unbound LFA-1.
-
Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add a TMB substrate solution and incubate in the dark until sufficient color development.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: T-Cell Adhesion Assay
Rationale: This cell-based assay evaluates the functional consequence of LFA-1 inhibition by measuring the ability of T-cells to adhere to an ICAM-1 coated surface.[24] It provides a more physiologically relevant assessment of a compound's efficacy.
Methodology:
-
Plate Preparation:
-
Coat a 96-well plate with ICAM-1-Fc fusion protein as described in Protocol 1.
-
-
Cell Preparation:
-
Use a T-cell line expressing LFA-1 (e.g., Jurkat or HuT 78 cells).
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Resuspend the labeled cells in an appropriate assay medium.
-
-
Inhibitor Treatment:
-
Pre-incubate the fluorescently labeled T-cells with serial dilutions of the test compound and known inhibitors for 30-60 minutes at 37°C.
-
-
Adhesion:
-
Add the pre-treated T-cells to the ICAM-1 coated wells.
-
Induce cell adhesion by adding a stimulant such as PMA or MnCl2.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent cells. The stringency of the wash step is critical and should be optimized.
-
Measure the fluorescence of the remaining adherent cells in each well using a fluorescent plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each compound concentration.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to its target.[25][26] This level of detail is invaluable for lead optimization and understanding the mechanism of action.
Methodology:
-
Chip Preparation:
-
Immobilize recombinant LFA-1 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (the analyte) over the LFA-1-coated surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the compound to LFA-1.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Conclusion and Future Directions
The 1,4-diazepane scaffold represents a promising new class of small molecule LFA-1 inhibitors.[3][18][19] Preliminary data from related compounds suggest potencies that are competitive with other known inhibitors. A rigorous and systematic evaluation of specific derivatives, such as this compound, using the detailed protocols outlined in this guide, is essential to fully characterize their therapeutic potential.
By employing a multi-assay approach, from initial cell-free screening to functional cell-based assays and detailed kinetic analysis, researchers can effectively compare the efficacy of these novel compounds against established benchmarks like Lifitegrast. This comprehensive evaluation will be critical in advancing the next generation of LFA-1 targeted therapies for inflammatory and autoimmune diseases.
References
- 1. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1 on Leukemic Cells as a Target for Therapy or Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. accessh.org [accessh.org]
- 11. researchgate.net [researchgate.net]
- 12. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 13. LFA1 Activation: Insights from a Single-Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Portico [access.portico.org]
- 21. journals.asm.org [journals.asm.org]
- 22. LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-free ligand-binding assays for integrin LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. japtamers.co.uk [japtamers.co.uk]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(5-Nitropyridin-2-yl)-1,4-diazepane Derivatives: A Dual-Perspective Analysis of Antimicrobial and Neuroprotective Potential
In the landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic intervention is a continuous endeavor. The hybrid structure of 1-(5-nitropyridin-2-yl)-1,4-diazepane presents a compelling, yet underexplored, scaffold. While specific structure-activity relationship (SAR) studies on this exact class of derivatives are not extensively documented in publicly available literature, the constituent moieties—a nitropyridine ring and a 1,4-diazepane core—are well-established pharmacophores in diverse therapeutic areas. This guide, therefore, provides a comparative analysis of the potential SAR of this compound derivatives from two promising perspectives: as antimicrobial agents and as neuroprotective compounds. By examining the SAR of analogous nitropyridine and diazepine/piperazine derivatives, we can extrapolate key structural determinants of activity and propose a strategic framework for the rational design and evaluation of this novel chemical series.
The Scientific Rationale: A Tale of Two Moieties
The this compound scaffold is a fascinating amalgamation of two biologically relevant pharmacophores. The nitropyridine moiety is a known contributor to antimicrobial activity. The nitro group, an electron-withdrawing feature, is crucial for the mechanism of action in many antimicrobial compounds, often involving bioreduction to generate reactive nitroso and hydroxylamine intermediates that can induce cellular damage in pathogens[1]. Conversely, the 1,4-diazepane ring, a seven-membered heterocycle, is a common feature in centrally active agents, including those with neuroprotective properties. Its conformational flexibility allows it to interact with a variety of receptors and enzymes within the central nervous system (CNS)[2][3].
This dual potential necessitates a bifurcated approach to SAR exploration. The following sections will delve into the established SAR of compounds bearing resemblance to each half of our target molecule, providing a foundation for the strategic design of novel this compound derivatives.
I. Antimicrobial Potential: A Comparative SAR Analysis of Nitropyridine Derivatives
The antimicrobial activity of nitropyridine derivatives has been the subject of numerous studies. The position of the nitro group and the nature of the substituent at the 2-position of the pyridine ring are critical determinants of their biological activity.
Key SAR Insights from Analogous Nitropyridine Compounds:
| Structural Modification | Effect on Antimicrobial Activity | Rationale | Representative Examples & Activity |
| Position of the Nitro Group | The 5-nitro substitution is frequently associated with potent activity. | The electronic properties and steric accessibility of the nitro group at the 5-position appear optimal for enzymatic reduction within microbial cells, a key activation step. | 5-nitrofurans (e.g., Nitrofurantoin) are a classic example of the importance of the 5-nitro position. |
| Substituent at the 2-Position | Introduction of a heterocyclic ring system, such as piperazine or diazepane, can modulate potency and spectrum. | These substituents can influence physicochemical properties like solubility and membrane permeability, as well as provide additional binding interactions with the biological target. | A phenolic derivative of a (pyridin-2-yl)piperazine showed moderate antimicrobial activity[1]. |
| Modifications to the Diazepane Ring | Substitution on the second nitrogen of the diazepane ring is a key avenue for diversification. | These modifications can be used to fine-tune lipophilicity, introduce new pharmacophoric features, and alter the overall conformation of the molecule, thereby influencing target engagement. | N-alkylation of piperazine linked to a nitropyridine has been explored for potential urease inhibitors[1]. |
Proposed SAR Exploration Workflow for Antimicrobial Activity:
Caption: Proposed workflow for SAR studies of this compound derivatives as antimicrobial agents.
II. Neuroprotective Potential: A Comparative SAR Analysis of Arylpiperazine and Diazepine Derivatives
Arylpiperazine and related diazepine scaffolds are privileged structures in CNS drug discovery, with many approved drugs targeting a range of neurological and psychiatric disorders[2][3]. Their neuroprotective effects are often mediated through interactions with G-protein coupled receptors (GPCRs) or ion channels.
Key SAR Insights from Analogous Arylpiperazine and Diazepine Compounds:
| Structural Modification | Effect on Neuroprotective Activity | Rationale | Representative Examples & Activity |
| Nature of the Aryl Group | Electron-donating or -withdrawing substituents on the aryl ring significantly impact receptor affinity and selectivity. | These substituents influence the electronic nature of the aryl ring, which is often a key recognition element for receptor binding pockets. | Arylpiperazines with varied substituents have been extensively studied as serotonergic and dopaminergic ligands with neuroprotective properties[2][4][5]. |
| Linker between Aryl and Piperazine/Diazepane | The length and flexibility of the linker are critical for optimal receptor engagement. | The linker positions the aryl group and the basic nitrogen of the piperazine/diazepane ring in the correct orientation for binding to the target receptor. | Long-chain arylpiperazines are a versatile template for designing CNS drugs[2][4]. |
| Substitution on the Piperazine/Diazepane Ring | Substitution on the second nitrogen atom can modulate activity and selectivity. | Similar to the antimicrobial context, these modifications can fine-tune physicochemical properties and introduce additional interactions with the target. | N-substituted piperazines have been explored as potent and selective ligands for various CNS targets[3]. |
Proposed SAR Exploration Workflow for Neuroprotective Activity:
Caption: Proposed workflow for SAR studies of this compound derivatives as neuroprotective agents.
Experimental Protocols
To facilitate the investigation of this compound derivatives, the following are detailed, self-validating protocols for key in vitro assays.
Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established methods for determining the MIC of an antimicrobial agent[6][7][8].
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Inoculation of Microtiter Plates:
-
Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.
-
Protocol 2: In Vitro Neuroprotection Assay - Glutamate-Induced Excitotoxicity in Neuronal Cell Culture
This protocol is adapted from standard methods for assessing neuroprotection against excitotoxicity[9][10][11].
Objective: To evaluate the ability of test compounds to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Test compounds (this compound derivatives)
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours in the CO₂ incubator.
-
-
Compound Pre-treatment:
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells with the compounds for a pre-determined time (e.g., 1-2 hours).
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in a suitable buffer.
-
Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5-10 mM for SH-SY5Y cells).
-
Include a control group (cells with compound but no glutamate) and a vehicle control group (cells with medium only).
-
-
Incubation:
-
Incubate the plates for 24 hours in the CO₂ incubator.
-
-
Assessment of Cell Viability (MTT Assay):
-
Remove the treatment medium.
-
Add fresh medium containing MTT (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents. While direct SAR data is currently lacking, a comparative analysis of related nitropyridine and diazepine/piperazine derivatives provides a robust framework for initiating a medicinal chemistry program. The proposed workflows and experimental protocols offer a clear path forward for researchers to systematically explore the antimicrobial and neuroprotective potential of this intriguing class of molecules. Future studies should focus on the synthesis of a diverse library of derivatives with systematic modifications to both the nitropyridine and diazepane moieties. Subsequent biological evaluation using the outlined protocols will be crucial for elucidating the key structural features that govern activity and selectivity, ultimately paving the way for the identification of lead compounds with therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. woah.org [woah.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
A Senior Application Scientist's Guide to De-risking a Novel 5-HT2A Antagonist
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the exquisite selectivity of a compound for its intended target. Off-target interactions can lead to a cascade of undesirable effects, ranging from diminished efficacy to severe toxicity, ultimately derailing an otherwise promising therapeutic program. This guide provides an in-depth, comparative cross-reactivity profile of the novel investigational compound, 1-(5-Nitropyridin-2-yl)-1,4-diazepane (hereafter referred to as Compound X), a potent antagonist of the Serotonin 5-HT2A receptor.
This document is intended for researchers, scientists, and drug development professionals. It will not only present the cross-reactivity data for Compound X but will also delve into the strategic rationale behind the experimental design, provide detailed, field-tested protocols, and offer a comparative analysis against established reference compounds. Our aim is to equip you with the insights necessary to make informed decisions in your own drug discovery endeavors.
The Imperative of Selectivity Profiling
Achieving selectivity for a specific receptor subtype is a formidable challenge, particularly within large and highly conserved protein families like G-protein coupled receptors (GPCRs).[1] The structural similarities among related receptors create a high probability of cross-reactivity, where a drug molecule binds to and elicits a response from unintended targets.[2][3] Early and comprehensive cross-reactivity profiling is therefore not just a regulatory requirement but a cornerstone of a rational drug design strategy. It allows for the early identification and mitigation of potential safety liabilities, ultimately saving valuable time and resources.[4][5]
A Hypothetical Profile of Compound X
For the purpose of this guide, we will operate under a hypothetical, yet scientifically plausible, scenario. Compound X has been identified through a high-throughput screening campaign as a potent and selective antagonist of the human Serotonin 5-HT2A receptor (IC50 = 5 nM). Its unique this compound scaffold presents a novel chemical entity with the potential for a differentiated pharmacological profile.[6][7][8][9][10][11][12]
Designing the Cross-Reactivity Panel: A Strategic Approach
The selection of a receptor panel for cross-reactivity profiling is a critical step that must be guided by a deep understanding of the target's family, the compound's chemical class, and potential therapeutic indications. For a 5-HT2A antagonist, the panel should encompass a broad range of receptors to identify potential liabilities. Our curated panel includes:
-
Closely Related Serotonin Receptors: To assess subtype selectivity within the serotonin receptor family.
-
Other Amine GPCRs: Including adrenergic, dopaminergic, and muscarinic receptors, due to structural similarities in their ligand binding pockets.
-
Key "Anti-targets": Receptors and ion channels with known and significant safety liabilities, such as the hERG channel.
-
A Broad Diversity Panel: To cast a wide net and uncover unexpected off-target interactions.[13][14]
The following table outlines the comprehensive receptor panel selected for the cross-reactivity profiling of Compound X.
| Receptor Family | Specific Receptors Screened | Rationale |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 | Assess selectivity within the 5-HT receptor family. |
| Adrenergic | α1A, α1B, α2A, β1, β2 | Potential for cardiovascular side effects. |
| Dopamine | D1, D2, D3, D4, D5 | Overlap in signaling pathways and potential for neurological side effects. |
| Muscarinic | M1, M2, M3, M4, M5 | Potential for anticholinergic side effects. |
| Histamine | H1, H2, H3 | Potential for sedation and other CNS effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac safety assessment. |
| Enzymes | MAO-A, MAO-B | Potential for drug-drug interactions. |
| Other GPCRs | A representative panel of 44 diverse GPCRs | Broad screening for unanticipated off-target activities.[5] |
Experimental Workflow: From Binding to Function
A robust cross-reactivity assessment relies on a multi-tiered experimental approach, progressing from initial binding assays to more physiologically relevant functional assays for any identified hits.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Protocol 1: Radioligand Binding Assay (Primary Screen)
This initial screen provides a rapid and cost-effective method to identify potential interactions across a large panel of receptors.[15][16][17]
Objective: To determine the percentage inhibition of radioligand binding to a panel of receptors by Compound X at a single high concentration.
Materials:
-
Compound X (10 mM stock in DMSO)
-
Receptor-expressing cell membranes or recombinant proteins
-
Specific radioligands for each receptor
-
Assay buffer (specific to each receptor)
-
Scintillation vials and cocktail
-
Microplate-based scintillation counter
Procedure:
-
Compound Preparation: Prepare a working solution of Compound X at 10 µM in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Compound X (10 µM final concentration) or vehicle (DMSO)
-
Receptor preparation
-
Radioligand (at a concentration near its Kd)
-
-
Incubation: Incubate the plate at room temperature for a duration specific to each receptor-ligand pair to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding for Compound X relative to the vehicle control.
Protocol 2: Cell-Based Functional Assay (Hit Confirmation)
For any significant hits identified in the binding assays, it is crucial to determine if the binding translates into a functional effect (agonist, antagonist, or allosteric modulator).[18][19][20][21][22]
Objective: To determine the functional activity (IC50 for antagonists) of Compound X at receptors identified as hits in the primary screen.
Materials:
-
Compound X (10 mM stock in DMSO)
-
Cell line stably expressing the receptor of interest
-
Agonist for the receptor of interest
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium flux, cAMP detection kit)
-
Cell culture medium and supplements
-
Microplate reader capable of fluorescence or luminescence detection
Procedure (Example: Calcium Flux Assay for a Gq-coupled Receptor):
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Prepare a serial dilution of Compound X. Add the diluted compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).
-
Detection: Immediately measure the change in fluorescence intensity over time using a microplate reader.
-
Data Analysis: Plot the agonist response against the concentration of Compound X to determine the IC50 value.
Results: Cross-Reactivity Profile of Compound X
The following table summarizes the cross-reactivity data for Compound X against the selected receptor panel.
| Receptor | % Inhibition @ 10 µM (Binding) | IC50 (nM) (Binding) | Functional Assay | IC50 (nM) (Functional) |
| 5-HT2A | 98% | 5 | Antagonist | 8 |
| 5-HT2C | 75% | 150 | Antagonist | 250 |
| α1A-Adrenergic | 65% | 800 | Antagonist | 1200 |
| H1 Histamine | 58% | 1500 | Antagonist | 2500 |
| hERG | 15% | >10,000 | N/A | >10,000 |
| All other receptors | <50% | >10,000 | N/A | >10,000 |
Comparative Analysis: Benchmarking Against a Reference Compound
To put the selectivity profile of Compound X into context, we compared it to Ketanserin, a well-characterized 5-HT2A antagonist with known off-target activities.
| Compound | 5-HT2A IC50 (nM) | 5-HT2C IC50 (nM) | α1A IC50 (nM) | H1 IC50 (nM) |
| Compound X | 8 | 250 | 1200 | 2500 |
| Ketanserin | 2 | 50 | 10 | 30 |
This comparative analysis reveals that while Ketanserin is slightly more potent at the 5-HT2A receptor, Compound X exhibits a significantly improved selectivity profile. Specifically, Compound X is approximately 5-fold more selective for 5-HT2A over 5-HT2C, 120-fold more selective over the α1A-adrenergic receptor, and 83-fold more selective over the H1 histamine receptor compared to Ketanserin. This superior selectivity suggests a potentially lower risk of side effects such as hypotension (α1A antagonism) and sedation (H1 antagonism).
Discussion and Future Directions
The cross-reactivity profiling of this compound (Compound X) reveals a promising selectivity profile for a novel 5-HT2A antagonist. Its high selectivity against a broad panel of receptors, particularly when compared to the established reference compound Ketanserin, underscores its potential as a lead candidate for further development.
The moderate activity at the 5-HT2C receptor warrants further investigation to understand the potential clinical implications. Structure-activity relationship (SAR) studies could be initiated to further optimize the selectivity of this chemical scaffold.[23]
It is imperative to remember that in vitro cross-reactivity profiling is an essential but not exhaustive step.[24][25] Subsequent in vivo studies will be crucial to confirm these findings and to assess the overall safety and efficacy profile of Compound X.
Conclusion
This guide has provided a comprehensive framework for the cross-reactivity profiling of a novel compound, using this compound as a case study. By integrating strategic panel design, robust experimental protocols, and comparative data analysis, we can build a detailed understanding of a compound's selectivity landscape. This rigorous, data-driven approach is fundamental to navigating the complexities of drug discovery and to increasing the probability of success in developing safe and effective medicines.
References
- 1. Selectivity determinants of GPCR-G protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Profile your receptors against all subtypes of the same GPCR family - EuroscreenFast [euroscreenfast.com]
- 14. Profile your GPCR targeting compounds for selectivity - EuroscreenFast [euroscreenfast.com]
- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. T-Cell-Based Platform for Functional Screening of T-Cell Receptors Identified in Single-Cell RNA Sequencing Data Sets of Tumor-Infiltrating T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. njbio.com [njbio.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 1-(5-Nitropyridin-2-yl)-1,4-diazepane as a Chemical Probe for Target Kinase X (TKX)
A Comparative Guide for Researchers
Abstract
The validation of a chemical probe is a rigorous, multi-faceted process critical for ensuring that observed biological effects can be confidently attributed to the modulation of a specific target. This guide provides a comprehensive framework for the validation of 1-(5-Nitropyridin-2-yl)-1,4-diazepane , a novel compound proposed as a selective inhibitor for the hypothetical protein kinase, Target Kinase X (TKX). We present a series of essential experiments, from initial biochemical characterization to cellular target engagement and selectivity profiling, designed to assess its suitability as a chemical probe. This document compares its performance against a known, albeit less selective, tool compound (Tool Compound A) and a structurally related, inactive negative control. All protocols and data are presented to guide researchers in making informed decisions about the use of this compound in their studies.
Introduction: The Imperative for Rigorous Probe Validation
This guide focuses on This compound (hereafter referred to as NPD-1 ), a novel ATP-competitive inhibitor designed to target TKX, a kinase implicated in inflammatory disease pathways. We will outline the necessary validation workflow, comparing NPD-1 to "Tool Compound A," an existing but poorly selective TKX inhibitor, and a "Negative Control," a structurally similar analogue of NPD-1 lacking the key hydrogen bond donor required for TKX binding.
Biochemical Characterization: Potency and Target Affinity
The first pillar of probe validation is to confirm its potency and affinity for the purified target protein. This ensures the molecule can interact with its intended target in a controlled, cell-free environment. We used a luminescence-based kinase activity assay to measure the half-maximal inhibitory concentration (IC50) of NPD-1 against TKX.
Key Findings:
-
NPD-1 potently inhibits the enzymatic activity of TKX.
-
Tool Compound A shows moderate activity, consistent with its known profile.
-
The Negative Control is inactive, confirming that the specific chemical scaffold of NPD-1 is responsible for the observed inhibition.
| Compound | Target | Biochemical IC50 (nM) |
| NPD-1 | TKX | 25 |
| Tool Compound A | TKX | 350 |
| Negative Control | TKX | > 10,000 |
Table 1: Biochemical potency of test compounds against purified TKX protein. Data represents the mean of three independent experiments.
Cellular Target Engagement: Confirming Interaction in a Live Cell Environment
A critical step is to verify that the probe can permeate the cell membrane and bind to its target in the complex intracellular environment.[1] We employed the Cellular Thermal Shift Assay (CETSA), a powerful method for assessing drug-target interaction in intact cells.[2][3][4][5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[2][5]
Key Findings:
-
NPD-1 induced a significant thermal stabilization of TKX in a dose-dependent manner, confirming direct target engagement in cells.
-
Tool Compound A showed a weaker stabilization effect, consistent with its lower potency.
-
The Negative Control did not cause any thermal shift, demonstrating a lack of binding.
Selectivity Profiling: Assessing Off-Target Interactions
A high-quality chemical probe should be highly selective for its intended target to minimize confounding biological effects.[6] To assess the selectivity of NPD-1, we utilized the KINOMEscan® platform, a competition binding assay that quantitatively measures the interactions of a compound against a large panel of human kinases.[7][8][9]
Key Findings:
-
At a concentration of 1 µM, NPD-1 demonstrated exceptional selectivity for TKX.
-
Only two other kinases, TKX-L1 and TKX-L2 (highly related family members), showed significant binding.
-
In contrast, Tool Compound A bound to numerous kinases across different families, highlighting its poor selectivity and limited utility as a specific probe.
| Compound (at 1 µM) | Primary Target | Kinases Bound >90% Inhibition | Selectivity Score (S10) |
| NPD-1 | TKX | TKX, TKX-L1, TKX-L2 | 0.03 |
| Tool Compound A | TKX | TKX, SRC, LCK, YES, ABL, and 15 others | 0.45 |
Table 2: Kinome selectivity of NPD-1 and Tool Compound A. The Selectivity Score (S10) represents the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
Cellular Functional Response: Linking Target Engagement to a Biological Outcome
The final validation step is to demonstrate that NPD-1 modulates a downstream signaling pathway known to be regulated by TKX. In our model system, activation of TKX leads to the phosphorylation of the substrate protein pSubX.
Key Findings:
-
NPD-1 treatment resulted in a dose-dependent decrease in the phosphorylation of pSubX, consistent with on-target inhibition of TKX activity.
-
The cellular EC50 (85 nM) is in close agreement with its biochemical IC50 and cellular target engagement profile.
-
The Negative Control had no effect on pSubX phosphorylation, confirming that the observed effect is not due to non-specific compound activity.
Conclusion and Recommendations
Based on the comprehensive validation data, This compound (NPD-1) meets the stringent criteria for a high-quality chemical probe.
-
Potency: It potently inhibits TKX both biochemically (IC50 = 25 nM) and in cells (EC50 = 85 nM).
-
Target Engagement: It directly binds and stabilizes TKX in intact cells.
-
Selectivity: It exhibits exceptional selectivity across the human kinome.
-
Mechanism: It modulates a downstream biomarker consistent with on-target activity.
-
Controls: Its activity is clearly differentiated from a validated inactive negative control.
We recommend the use of NPD-1 at concentrations up to 1 µM for studying the cellular functions of TKX. For experiments involving the closely related kinases TKX-L1 and TKX-L2, results should be interpreted with caution. The Negative Control compound should always be used in parallel to account for any potential off-target or compound-specific artifacts.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC50)
-
Prepare a serial dilution of NPD-1, Tool Compound A, and Negative Control in assay buffer (e.g., 1% DMSO final concentration).
-
In a 384-well plate, add 2.5 µL of compound dilution.
-
Add 2.5 µL of purified recombinant TKX enzyme and substrate solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at Km concentration).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Normalize data to positive (no inhibitor) and negative (no enzyme) controls and fit to a four-parameter dose-response curve to determine IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Culture cells (e.g., HEK293 expressing TKX) to ~80% confluency.
-
Harvest and resuspend cells in PBS containing protease inhibitors.
-
Aliquot cell suspension and treat with NPD-1 (e.g., 1 µM), Negative Control (1 µM), or vehicle (DMSO) for 1 hour at 37°C.
-
Transfer 50 µL of each treatment group into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).
-
Cool tubes at room temperature for 3 minutes.
-
Lyse cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (containing soluble protein) to a new tube.
-
Analyze the amount of soluble TKX in each sample by Western Blot or ELISA.
-
Plot the percentage of soluble TKX relative to the 40°C sample against temperature to generate melt curves.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Novel Nitroaromatic Compounds in Animal Models of Chagas Disease
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Chagas Disease Therapeutics
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions worldwide, primarily in Latin America.[1][2] The current therapeutic options are limited to two nitroaromatic compounds, benznidazole (BZN) and nifurtimox (NFX), which were developed over five decades ago.[3][4] While effective in the acute phase of the disease, their efficacy is variable in the chronic phase, which is when most patients are diagnosed.[3][5] Furthermore, long treatment regimens and significant side effects often lead to poor patient compliance.[3][6] This landscape underscores the urgent need for safer and more effective drugs.
This guide focuses on the in vivo evaluation of novel nitropyridine-based compounds, such as the conceptual 1-(5-Nitropyridin-2-yl)-1,4-diazepane, by comparing their potential efficacy profile against the established standard-of-care, benznidazole. Due to the limited public data on this specific compound, we will draw upon published data from structurally related nitroheterocyclic compounds, including nitrotriazoles and nitroimidazoles, which have been extensively studied in murine models of T. cruzi infection. The principles and protocols outlined here provide a robust framework for researchers aiming to advance new chemical entities through the preclinical pipeline.
The Rationale for Murine Models in Chagas Disease Research
The selection of an appropriate animal model is a cornerstone of preclinical drug development. Murine models (mice) are the most widely used for evaluating anti-trypanosomal compounds due to their cost-effectiveness, well-characterized genetics, and the ability to recapitulate key aspects of human Chagas disease, including acute and chronic phases of infection.[7][8]
Key experimental choices in designing these studies include:
-
Mouse Strain: Different mouse strains exhibit varying susceptibility to T. cruzi infection. BALB/c and C3H/HeN mice are commonly used as they develop distinct pathological features of chronic Chagas cardiomyopathy.[8]
-
Parasite Strain: T. cruzi is genetically diverse, with different strains (e.g., Y, Tulahuen, CL Brener, Colombian) showing varied sensitivity to drugs.[9][10] Testing against multiple strains, including those known to be partially resistant to benznidazole, is crucial for a comprehensive efficacy assessment.[11][12]
-
Infection Phase: Efficacy must be demonstrated in both the acute phase, characterized by high parasitemia, and the chronic phase, where parasites are sequestered in tissues like the heart and digestive tract.[5][11]
Comparative In Vivo Efficacy: Novel Nitroaromatics vs. Benznidazole
The primary goal of in vivo studies is to determine if a novel compound can suppress or eliminate the parasite burden more effectively or with a better safety profile than existing treatments. Efficacy is typically measured by parasitemia levels, survival rates, and parasite load in tissues.
Table 1: Comparative Efficacy of Nitroaromatic Compounds in Acute Murine Models of Chagas Disease
| Compound Class | Dose Regimen | Parasitemia Reduction | Survival Rate | Reference Compound | Cure Rate (%) | Source(s) |
|---|---|---|---|---|---|---|
| Nitrotriazole Derivatives | 15 mg/kg/day (i.p.) for 20 days | >99% suppression | 100% | Benznidazole (100 mg/kg/day, oral) | Not reported (rebound observed) | [13] |
| Nitrotriazole Derivatives | 15 mg/kg/day (i.p.) for 40 days | >99% suppression | 100% | Benznidazole (15 mg/kg/day, i.p.) | Potentially higher than BZN | [13] |
| Benznidazole (BZN) | 100 mg/kg/day (oral) for 20 days | >99% suppression | 100% | N/A | ~80-100% (strain dependent) | [11][14] |
| Benznidazole (BZN) | 50 mg/kg/day (oral) for 10 days | Dose-dependent | ~67% | N/A | 66.7% | [14] |
| Nitroaromatic Schiff Bases | 500 mg/kg (single dose) | Variable reduction | Variable | Benznidazole (500 mg/kg, single) | Not curative |[6] |
Note: Cure is typically defined as the absence of parasitemia rebound after immunosuppression.
As shown in Table 1, novel nitrotriazole-based compounds have demonstrated potent anti-trypanosomal activity, achieving complete parasitemia suppression at significantly lower doses than benznidazole in acute infection models.[13] For instance, some nitrotriazoles administered at 15 mg/kg/day showed efficacy comparable or superior to benznidazole at 100 mg/kg/day.[13] This suggests a potential for a wider therapeutic window and reduced toxicity.
Mechanism of Action: The Role of Nitroreductase
Many nitroaromatic drugs, including benznidazole and nifurtimox, are prodrugs that require bioactivation by a parasite-specific type I nitroreductase (NTR).[15][16] This enzyme, which is absent in mammals, reduces the nitro group on the compound, leading to the formation of highly reactive metabolites that are toxic to the parasite.[15][17] These metabolites can cause widespread cellular damage by binding to macromolecules like DNA and proteins.[15] The proposed mechanism for benznidazole involves its reduction to intermediates that ultimately release glyoxal, a cytotoxic compound.[17]
It is hypothesized that novel nitropyridine compounds like this compound would follow a similar activation pathway. The efficiency of a compound as a substrate for the parasite's NTR is a critical determinant of its potency.[15]
Caption: Proposed mechanism of action for nitroaromatic drugs in T. cruzi.
Experimental Protocols: A Step-by-Step Guide
Reproducibility and standardization are paramount in drug discovery.[2][10] The following protocols represent a consensus approach for the in vivo evaluation of novel compounds against T. cruzi.[10][12]
Murine Model of Acute Chagas Disease
-
Animal and Parasite Selection: Use 6-8 week old female BALB/c mice. Infect mice intraperitoneally (i.p.) with 10,000 blood-form trypomastigotes of a reporter T. cruzi strain (e.g., Tulahuen strain expressing luciferase for imaging).[18]
-
Treatment Initiation: Begin treatment 5-7 days post-infection, once parasitemia is patent.
-
Drug Administration: Administer the test compound (e.g., this compound) and the reference drug (Benznidazole, 100 mg/kg/day) daily via oral gavage for 20 consecutive days. Include a vehicle control group.
-
Monitoring Parasitemia: Monitor parasitemia every 2-3 days by collecting 5 µL of tail blood and counting parasites using a Neubauer chamber. For luciferase-expressing strains, perform in vivo bioluminescence imaging (BLI) weekly.[19]
-
Survival: Monitor and record animal survival daily for at least 30 days post-treatment.
-
Assessment of Cure: At the end of the observation period, immunosuppress the surviving animals (e.g., with cyclophosphamide) to induce relapse in any animals that are not fully cured.[11][19] Monitor for the reappearance of parasites in the blood. Absence of parasites after immunosuppression is the gold standard for parasitological cure.
Caption: Standard workflow for evaluating drug efficacy in an acute Chagas mouse model.
Conclusion and Future Directions
The development of new drugs for Chagas disease is a critical global health priority. While this compound represents a conceptual candidate, the data from related nitroaromatic compounds are highly encouraging. These compounds demonstrate the potential to achieve high efficacy at lower doses than current treatments, suggesting a path toward safer and more effective therapies.
The rigorous, standardized in vivo testing protocols outlined in this guide are essential for validating these promising candidates. By comparing novel compounds directly against the standard-of-care, benznidazole, in well-defined animal models, researchers can generate the robust data needed to justify advancement into clinical trials. Future work should focus on optimizing lead compounds to improve their pharmacokinetic properties and further reduce potential toxicity, bringing us one step closer to a new generation of treatments for Chagas disease.
References
- 1. Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. scielo.br [scielo.br]
- 11. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Cellular Target Engagement of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel small molecule engages its intended protein target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of leading cellular target engagement methodologies, using the novel compound 1-(5-Nitropyridin-2-yl)-1,4-diazepane as a case study. As this is a compound without a widely established target, we will approach this as a de novo target validation and confirmation campaign.
This document will not follow a rigid template. Instead, it is structured to provide a logical and educational journey, from the foundational principles of target engagement to the practical application and comparative analysis of key technologies. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable data.
The Central Challenge: Moving Beyond Biochemical Potency
While in vitro assays using purified proteins are invaluable for determining the direct binding affinity and potency of a compound, they do not recapitulate the complexities of the cellular environment. Factors such as cell permeability, efflux pumps, off-target binding, and the necessity for co-factors can all influence a compound's ability to engage its target in a living system.[1][2] Therefore, direct measurement of target engagement in cells is a critical step to bridge the gap between biochemical activity and cellular or physiological outcomes.[2]
At a Glance: A Comparative Overview of Key Target Engagement Assays
The choice of a target engagement assay depends on numerous factors including the nature of the target protein, the availability of reagents, desired throughput, and the specific biological question being addressed.[3][4][5] Here, we compare three widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Assay | Principle | Key Readout | Advantages | Disadvantages |
| CETSA | Ligand binding alters the thermal stability of the target protein.[6][7] | ΔTm (Change in Melting Temperature)[4] | Label-free, applicable to endogenous proteins in intact cells or lysates, reflects physiological conditions.[4][6][8] | Can be low-throughput, requires specific and high-quality antibodies, not all binding events result in a significant thermal shift.[4][9][10] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12] | IC50 (Half-maximal Inhibitory Concentration)[4][13] | High-throughput, quantitative, real-time measurements in live cells, can determine residence time.[4][11][12] | Requires genetic modification of the target protein, potential for steric hindrance from the tag, requires a specific fluorescent tracer.[4] |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[14][15] | Proteolytic Resistance | Label-free, does not require protein modification, applicable to cell lysates and purified proteins.[16][17] | Requires careful optimization of protease digestion, may not be suitable for all proteins, can be less sensitive than other methods.[3] |
In-Depth Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement
CETSA is predicated on the biophysical principle that the binding of a ligand, such as our compound this compound, can stabilize its target protein, thereby increasing the protein's resistance to thermal denaturation.[7][18] This allows for the direct assessment of target engagement in a native cellular context without any modification to the compound or the protein.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Critical Needs in Cellular Target Engagement [discoverx.com]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 15. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-(5-Nitropyridin-2-yl)-1,4-diazepane
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 1-(5-Nitropyridin-2-yl)-1,4-diazepane is a research chemical for which detailed toxicological data is not yet widely available.[1][2] In such instances, a proactive and conservative approach to safety is not just recommended—it is imperative. This guide is structured to provide you with the essential, immediate safety protocols and logistical plans necessary for handling this compound, ensuring the protection of both personnel and the integrity of your research. Our approach is grounded in the principle of treating any compound of unknown toxicity as potentially hazardous, drawing upon established safety profiles of its constituent chemical moieties: the nitropyridine group and the diazepane ring.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be conducted by evaluating the known risks associated with structurally similar compounds.
-
The Nitropyridine Moiety: The presence of a nitro group on a pyridine ring is a significant indicator of potential hazards. Aromatic nitro compounds are a class of chemicals that can be strong oxidizing agents and may react vigorously with reducing agents.[3] Some are known to be toxic, irritants, and are suspected of causing skin sensitization or even cancer.[3] The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine system, a factor that must be considered in all handling and storage procedures.[4]
-
The Diazepane Moiety: Safety data for various diazepane derivatives often indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[5] While the diazepane structure itself is not typically associated with high acute toxicity, its derivatives can have varied physiological effects.[6][7]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are fundamental to laboratory safety.[8] A multi-layered approach to PPE is required when handling this compound. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] This should be supplemented with task-specific PPE as detailed below.[9]
| PPE Category | Specific Equipment | Rationale and Purpose |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient.[9] Goggles provide a seal around the eyes to protect against splashes, while a face shield, worn in conjunction with goggles, offers a secondary layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.[9][10] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide a good barrier for incidental contact.[9] For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving is recommended. Always check the manufacturer's glove compatibility charts for breakthrough times with similar chemical classes. Gloves should be removed and replaced immediately after any known contact with the chemical.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat is essential to protect skin and personal clothing from contamination.[11][12] Given that nitroaromatic compounds can be reactive, a flame-resistant coat is a prudent additional precaution. |
| Respiratory Protection | NIOSH-Approved Respirator | While all work with the solid compound should be performed in a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if there is a risk of generating dust or aerosols outside of primary engineering controls.[12][13] |
Engineering Controls: The Foundation of a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances by physically isolating the researcher from the chemical.[11]
-
Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[14] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Storage areas should also be well-ventilated to prevent the accumulation of any potential off-gassing.[15]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for maintaining safety and experimental integrity.[12]
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Protocol 1: Receiving and Storage
-
Upon receipt, put on your minimum PPE (lab coat, safety glasses, and nitrile gloves).[12]
-
Visually inspect the package for any signs of damage or leaks. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) department.
-
If the package is intact, transfer it to the designated storage area.
-
Store the compound in a tightly sealed container at 2-8 °C as specified by the supplier.[1] The storage location should be a designated, labeled area within a refrigerator or cold room that is approved for chemical storage.
Protocol 2: Weighing and Solution Preparation
-
Don all required PPE: chemical splash goggles, face shield, lab coat, and double nitrile gloves.
-
Perform all work within a certified chemical fume hood.
-
Place a weigh boat or anti-static weigh paper on the analytical balance and tare it.
-
Carefully transfer the required amount of solid this compound to the weigh paper using a clean spatula.
-
Once the desired mass is obtained, securely close the primary container.
-
To prepare a solution, slowly add the weighed solid to the solvent in your reaction vessel to avoid splashing.
-
Rinse the weigh paper and spatula with a small amount of the solvent to ensure a quantitative transfer.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[14] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact your EHS department immediately.
Disposal Plan All materials contaminated with this compound must be treated as hazardous waste. The primary disposal method for many nitroaromatic compounds is high-temperature incineration by a licensed waste disposal contractor.[17]
-
Segregation: Collect all waste, including unused compounds, contaminated consumables (gloves, weigh paper, pipette tips), and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.[18]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[19]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[19]
-
Disposal: Contact your institution's EHS department to arrange for the collection and proper disposal of the waste in accordance with all local, state, and federal regulations, such as those set by the EPA.[18][20][21] Never dispose of this chemical down the drain or in regular trash.[18]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, upholding the highest standards of scientific responsibility and personal safety.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Synthonix, Inc > Synthons > 1-(3-Nitropyridin-2-yl)-1,4-diazepane - [N93105] [synthonix.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. osha.com [osha.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. danielshealth.com [danielshealth.com]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. needle.tube [needle.tube]
- 21. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
